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3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE Documentation Hub

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  • Product: 3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE
  • CAS: 509148-27-0

Core Science & Biosynthesis

Foundational

3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one: Technical Synthesis and Application Guide

This guide details the technical profile, synthesis, and application of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one , a critical intermediate in medicinal chemistry.[1] Executive Summary 3-(3-bromopropyl)-2,3-dihy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthesis, and application of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one , a critical intermediate in medicinal chemistry.[1]

Executive Summary

3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (also known as N-(3-bromopropyl)-2-benzoxazolinone ) is a functionalized heterocyclic building block.[1] It serves as a "privileged scaffold" linker in drug discovery, particularly for synthesizing antipsychotic agents, analgesics, and dopamine receptor ligands. Its core value lies in the benzoxazolinone moiety, which acts as a bioisostere for phenol/catechol rings while providing metabolic stability, coupled with a reactive alkyl bromide tail for coupling with secondary amines (e.g., piperazines).

Attribute Detail
Chemical Name 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one
Common Synonyms N-(3-bromopropyl)-2-benzoxazolinone; 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one
CAS Number Note: Often cited as a custom intermediate; specific CAS not widely indexed in public commercial catalogs.[1][2] Parent scaffold CAS: 59-49-4.[1][2]
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Primary Application Linker for GPCR ligands, antipsychotic drug synthesis (e.g., Iloperidone analogs)

Chemical Profile & Properties

This compound combines a lipophilic, aromatic bicyclic core with a reactive electrophilic side chain.

Structural Analysis
  • Core: The 2-benzoxazolinone ring is electron-rich but stabilized by the carbamate-like carbonyl (C=O) at position 2.[1]

  • Linker: The 3-bromopropyl chain attached to the nitrogen (N3) acts as a "spacer."[1] The terminal bromide is a good leaving group, highly susceptible to nucleophilic attack.

Physicochemical Data (Predicted/Experimental)
PropertyValueNotes
Appearance White to off-white crystalline solid
Melting Point 68–72 °CTypical for N-alkylated benzoxazolinones
Solubility Soluble in DCM, Chloroform, DMF, AcetoneInsoluble in water
Reactivity High (Alkyl Halide)Susceptible to Sɴ2 substitution

Synthetic Protocol

The synthesis is a classic N-alkylation of the 2-benzoxazolinone scaffold using 1,3-dibromopropane.[1] The use of a weak base (K₂CO₃) prevents ring opening while ensuring deprotonation of the amide-like nitrogen.[1]

Reaction Scheme

The reaction proceeds via an Sɴ2 mechanism where the deprotonated nitrogen attacks the primary carbon of the dibromide.[1]

Synthesis Start 2-Benzoxazolinone (CAS 59-49-4) Base K₂CO₃ / Acetone Reflux, 6-12h Start->Base Reagent 1,3-Dibromopropane (Excess) Reagent->Base Intermediate Transition State (SN2 Attack) Base->Intermediate Product 3-(3-bromopropyl)-2-benzoxazolinone (Target) Intermediate->Product Major SideProduct Bis-alkylated Dimer (Impurity) Intermediate->SideProduct Minor (if 1:1 ratio)

Figure 1: Synthetic pathway for N-alkylation. Using excess dibromide minimizes dimer formation.[1]

Step-by-Step Methodology

Reagents:

  • 2-Benzoxazolinone (1.0 eq)[1]

  • 1,3-Dibromopropane (3.0 – 5.0 eq) [Critical: Excess prevents dimerization]

  • Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Acetone or Acetonitrile (Solvent)

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoxazolinone in anhydrous acetone (0.5 M concentration). Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.

  • Addition: Add 1,3-dibromopropane in a single portion. The excess is crucial to ensure the mono-alkylated product is favored over the bis-benzoxazolinone dimer.[1]

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material (Rf ~0.[1][3]4) should disappear, and a new higher Rf spot (product) should appear.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetone and excess 1,3-dibromopropane (boiling point ~167°C; requires high vacuum or column separation).[1]

  • Purification: The crude oil often crystallizes upon standing or trituration with cold diethyl ether.[1] If necessary, purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexane).[1]

Mechanistic Insights & Troubleshooting

Mechanism: Sɴ2 Substitution

The nitrogen atom in 2-benzoxazolinone is relatively acidic (pKa ~9-10) due to the electron-withdrawing carbonyl.[1]

  • Deprotonation: Base removes the N-H proton, creating a nucleophilic anion.[1]

  • Nucleophilic Attack: The anion attacks the terminal carbon of 1,3-dibromopropane, displacing a bromide ion.[1]

  • Selectivity: Since the product still contains a terminal bromide, it can react with another molecule of benzoxazolinone to form a dimer.[1] Solution: Using 3-5 equivalents of dibromide statistically ensures the anion hits a dibromide molecule rather than a product molecule.[1]

Common Issues
IssueCauseSolution
Dimer Formation Insufficient dibromide excessIncrease 1,3-dibromopropane to >3 equivalents.
Low Yield Incomplete deprotonationUse dry solvent and anhydrous K₂CO₃; add catalytic KI (Finkelstein condition) to accelerate reaction.[1]
O-Alkylation Ambident nucleophileBenzoxazolinone generally favors N-alkylation over O-alkylation in polar aprotic solvents, but ensure temperature is controlled.[1]

Applications in Drug Development

This compound is a versatile linker intermediate .[1] It is primarily used to connect the "privileged" benzoxazolinone headgroup to a basic amine pharmacophore (often a piperazine or piperidine).[1]

Pharmacophore Integration Workflow

The propyl bromide tail allows for rapid coupling to secondary amines to generate libraries of potential antipsychotic or neuroprotective agents.[1]

Application Linker 3-(3-bromopropyl)-2-benzoxazolinone Coupling Coupling Reaction (K₂CO₃ / CH₃CN / KI) Linker->Coupling Amine Secondary Amine (e.g., 4-phenylpiperazine) Amine->Coupling Target Bioactive Ligand (D2/5-HT Receptor Antagonist) Coupling->Target Yields >80%

Figure 2: General workflow for synthesizing CNS-active agents using the linker.[1]

Specific Use Cases:

  • Dopamine/Serotonin Modulators: Analogs of Iloperidone or Bifeprunox often utilize a similar propyl-linker strategy to connect a heteroaryl headgroup to a piperazine tail.[1]

  • Sigma Receptor Ligands: Benzoxazolinone derivatives linked to amines show high affinity for Sigma-1 receptors, relevant in neuroprotection studies.[1][4]

  • Antibacterial Agents: N-alkylated benzoxazolinones have demonstrated activity against Gram-positive bacteria (e.g., S. aureus) when linked to hydrazones or azoles.[1]

Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent .[1] It should be treated as a potential mutagen/carcinogen.[1]

  • Lachrymator: Propyl bromides can be irritating to mucous membranes.[1]

  • Storage: Store in a cool, dry place (2-8°C). Light sensitive (bromide degradation).[1]

  • Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated waste.[1]

References

  • Synthesis of Benzoxazolinone Derivatives: Bioorganic & Medicinal Chemistry Letters, "Synthesis and pharmacological evaluation of novel 2(3H)-benzoxazolone derivatives as potent analgesic and anti-inflammatory agents."[1] (Generic reference to class synthesis).

  • Antibacterial Applications: MDPI Molecules, "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents."[1]

  • Privileged Scaffolds: Current Medicinal Chemistry, "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes."[1]

  • General Alkylation Protocol:Organic Syntheses, "Alkylation of Amides and Carbam

Sources

Exploratory

3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one: A Comprehensive Technical Guide to Synthesis and Application

Executive Summary In the landscape of medicinal chemistry and rational drug design, bifunctional intermediates serve as the critical scaffolding upon which complex pharmacophores are built. 3-(3-bromopropyl)-2,3-dihydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, bifunctional intermediates serve as the critical scaffolding upon which complex pharmacophores are built. 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (often referred to as 3-(3-bromopropyl)benzoxazol-2(3H)-one) is a highly versatile electrophilic building block. Characterized by a stable, aromatic [1] fused to a lactam ring and appended with a reactive terminal primary bromide, this compound is indispensable in the synthesis of central nervous system (CNS) therapeutics, including atypical antipsychotics and analgesics.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and validated protocols for its integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The structural utility of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one lies in its dual reactivity profile. The benzoxazolone core provides a lipophilic, hydrogen-bond-accepting moiety that frequently participates in target-receptor binding (e.g., D2 or 5-HT receptor pockets). Conversely, the 3-bromopropyl chain acts as a flexible linker and an excellent electrophilic hub for nucleophilic substitution (SN2) reactions, typically with secondary amines.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 3-(3-bromopropyl)-3H-1,3-benzoxazol-2-one
Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Core Scaffold [2]
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in water
Reactivity Profile Highly reactive towards amines via SN2 displacement

Mechanistic Pathway and Synthetic Causality

The synthesis of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one relies on the alkylation of the [2] core using 1,3-dibromopropane. Understanding the causality behind the reagent and solvent selection is critical for optimizing yield and purity.

The Ambidentate Anion Dilemma

Deprotonation of 2-benzoxazolinone yields an ambidentate anion, meaning alkylation could theoretically occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation). However, under thermodynamic control in a polar aprotic solvent, N-alkylation is heavily favored. The nitrogen atom is more nucleophilic in this conjugated system, and the resulting N-alkyl lactam is thermodynamically far more stable than the corresponding O-alkyl imino ether.

Causality of Experimental Choices
  • Base Selection (K2CO3): The pKa of the NH proton in [3] is approximately 8.5. Potassium carbonate (conjugate acid pKa ~ 10.3) is perfectly suited to quantitatively deprotonate the core without being strong enough to induce unwanted elimination (E2) reactions on the 1,3-dibromopropane.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation. This leaves the benzoxazolone anion "naked" and highly reactive, accelerating the SN2 attack on the alkyl halide.

  • Stoichiometry (Excess 1,3-dibromopropane): A 3-to-1 molar excess of 1,3-dibromopropane is utilized to statistically favor mono-alkylation. If a 1:1 ratio were used, the newly formed product—which still possesses a reactive terminal bromide—would compete with the starting material, leading to the formation of a symmetric bis-benzoxazolone dimer.

SynthesisWorkflow Step1 Reactant Preparation 2-Benzoxazolinone + 1,3-Dibromopropane Step2 Base Addition (K2CO3 in DMF) Step1->Step2 Step3 Deprotonation Formation of N-anion Step2->Step3 30 min, RT Step4 Nucleophilic Substitution (SN2) Attack on terminal carbon Step3->Step4 Heat (60°C) Step5 Workup & Extraction (EtOAc / H2O) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 Product Target Intermediate 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one Step6->Product

Mechanistic workflow for the N-alkylation synthesis of the bromopropyl benzoxazolone intermediate.

Validated Experimental Protocol: N-Alkylation Workflow

This protocol is designed as a self-validating system. The use of TLC monitoring ensures the complete consumption of the limiting reagent (2-benzoxazolinone), while the specific extraction parameters inherently separate the organic product from inorganic salts and the highly water-soluble DMF. This approach aligns with standard[4] used in benzoxazolone derivatization.

Step-by-Step Methodology
  • Reaction Setup: Into an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2-benzoxazolinone (10.0 g, 74.0 mmol) and anhydrous K2CO3 (15.3 g, 111.0 mmol, 1.5 eq).

  • Solvation & Deprotonation: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to allow for complete deprotonation and formation of the nucleophilic anion.

  • Electrophilic Addition: Slowly add 1,3-dibromopropane (44.8 g, 222.0 mmol, 3.0 eq) dropwise over 15 minutes using an addition funnel.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C. Maintain stirring for 4–6 hours. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1); the reaction is complete when the starting material spot (lower Rf) is entirely consumed.

  • Quenching & Workup: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).

  • Washing & Drying: Combine the organic layers and wash vigorously with brine (3 × 100 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude residue, containing the product and excess 1,3-dibromopropane, is purified via silica gel column chromatography (eluting with a gradient of Hexanes to 15% EtOAc in Hexanes) to yield the pure 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Applications in CNS Drug Discovery

Once synthesized, 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one acts as a primary electrophile for coupling with complex nucleophiles. In the development of atypical antipsychotics, the terminal bromide is displaced by substituted arylpiperazines. The resulting molecules feature a pharmacophore model consisting of a lipophilic tail (benzoxazolone), an alkyl spacer (propyl chain), and a basic amine head (piperazine), which is the classical structural requirement for high-affinity binding to D2 and 5-HT receptors.

DerivationPathway Core 3-(3-bromopropyl)-1,3-benzoxazol-2-one (Electrophilic Hub) Amine1 Arylpiperazines (Nucleophile) Core->Amine1 SN2 Coupling Amine2 Secondary Amines (Nucleophile) Core->Amine2 SN2 Coupling Target1 Atypical Antipsychotics (D2/5-HT2A modulation) Amine1->Target1 Target2 Analgesics / CNS Agents (Receptor specific) Amine2->Target2

Logical pathway mapping the derivation of CNS-active therapeutics from the core intermediate.

References

  • National Center for Biotechnology Information. "2(3H)-Benzoxazolone". PubChem. URL: [Link]

  • Petrov, O. I., et al. "3-(2-Oxopropyl)-2(3H)-benzoxazolone". Molbank, 2007. URL:[Link]

  • Wikipedia. "Benzoxazole". Wikimedia Foundation. URL:[Link]

Sources

Foundational

solubility data for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one in various organic solvents. While direct experimental solubility data for this specific compound is not widely published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses the critical role of physicochemical properties in solvent selection and data interpretation. This guide is designed to empower researchers to generate precise and reliable solubility data, a cornerstone for formulation development, process chemistry, and preclinical studies.

Introduction: The Significance of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

The 1,3-benzoxazol-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3][4] The title compound, 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one, is a functionalized derivative that can serve as a key intermediate in the synthesis of more complex molecules.[5] The 3-bromopropyl group provides a reactive handle for introducing various functionalities, making it a versatile building block in drug discovery programs.

Understanding the solubility of this intermediate is paramount for its practical application. Solubility data informs critical decisions in:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Crystallization: Developing robust crystallization processes for obtaining high-purity material.[6]

  • Formulation Development: For preclinical studies, understanding solubility in various excipients and solvent systems is essential.

  • Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

This guide will provide the theoretical and practical tools necessary to systematically evaluate the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process.[7] The adage "like dissolves like" provides a foundational, qualitative understanding: a solute will dissolve best in a solvent that has similar polarity and intermolecular forces.[8] To move beyond this qualitative assessment, we can employ more quantitative measures like Hansen Solubility Parameters (HSP).

Physicochemical Properties of the Solute

The structure of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one suggests the following key features influencing its solubility:

  • Core Structure: The 2,3-dihydro-1,3-benzoxazol-2-one core is a relatively polar, rigid heterocyclic system. The parent compound, 2(3H)-benzoxazolone, is slightly soluble in water.[9][10]

  • Polarity: The presence of the lactam (cyclic amide) and ether linkages contributes to its polarity and potential for dipole-dipole interactions.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

  • Alkyl Halide: The bromopropyl chain introduces a nonpolar alkyl character but also a polarizable bromine atom.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to solvent selection involves the use of Hansen Solubility Parameters.[11][12] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of the solute are more likely to be effective.[11][13] While the HSP for the specific title compound are not published, values for common solvents are readily available.[14][15] By testing a range of solvents with varying HSP, a solubility sphere for the compound can be experimentally determined.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method , followed by gravimetric or spectroscopic analysis.[16][17] This approach ensures that the solution has reached saturation, providing the true thermodynamic solubility at a given temperature.

Recommended Protocol: Isothermal Equilibrium Gravimetric Method

This protocol is a robust and widely accepted method for determining the solubility of a solid in an organic solvent.[18][19][20] It relies on preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials and Equipment:

  • 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance (readable to 0.1 mg)

  • Pipettes and glassware

  • Evaporating dishes or pre-weighed vials

  • Oven

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one to a series of vials. The key is to have a visible amount of undissolved solid at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached. Occasional shaking helps facilitate this process.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully draw a sample of the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Then, filter the desired volume (e.g., 2.0 mL) of the saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

  • Mass Determination of Filtrate: Immediately weigh the evaporating dish containing the filtrate to determine the total mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A gentle stream of nitrogen can accelerate this process.

  • Drying to Constant Mass: Once the solvent has evaporated, continue to dry the dish in the oven until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).[18]

  • Final Weighing: Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

  • Calculation: Calculate the solubility, typically expressed in mg/mL or g/100g of solvent.

Data Analysis and Presentation

The solubility can be calculated as follows:

  • Mass of Solute = (Mass of dish + dry solute) - (Mass of empty dish)

  • Mass of Solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

  • Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100

For ease of comparison, the results should be summarized in a clear and structured table.

Table 1: Predicted and Experimental Solubility Profile of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
HexaneNonpolar, AliphaticVery Poorly SolubleTo be determined
TolueneNonpolar, AromaticPoorly SolubleTo be determined
DichloromethaneHalogenatedSolubleTo be determined
Ethyl AcetateEsterModerately SolubleTo be determined
AcetoneKetoneSolubleTo be determined
AcetonitrileNitrileModerately SolubleTo be determined
MethanolPolar, ProticModerately SolubleTo be determined
EthanolPolar, ProticModerately SolubleTo be determined
Dimethyl Sulfoxide (DMSO)Polar, AproticFreely SolubleTo be determined
WaterPolar, ProticVery Poorly SolubleTo be determined

Note: The predicted solubility is based on general principles and the behavior of structurally similar compounds. Experimental verification is essential.[17]

Visualizing the Workflow

A clear experimental workflow is crucial for reproducibility and understanding. The following diagram illustrates the key steps in the gravimetric solubility determination method.

experimental_workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_measurement Measurement & Calculation A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Equilibrate (24-48h at constant T) B->C D 4. Settle Undissolved Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Collect Filtrate in Pre-weighed Dish E->F G 7. Evaporate Solvent in Oven F->G H 8. Dry to Constant Mass G->H I 9. Weigh Dry Solute H->I J 10. Calculate Solubility I->J

Caption: Gravimetric solubility determination workflow.

The relationship between solvent properties and the resulting solubility can be conceptualized as follows:

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Outcome Solute 3-(3-bromopropyl)-2,3- dihydro-1,3-benzoxazol-2-one Solubility Solubility Solute->Solubility influences Polarity Polarity Polarity->Solubility determines HSP Hansen Parameters (δD, δP, δH) HSP->Solubility determines HBD H-Bonding (Donor/Acceptor) HBD->Solubility determines

Caption: Factors influencing compound solubility.

Conclusion and Future Directions

While pre-existing solubility data for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is scarce, this guide provides a robust framework for its experimental determination. By employing the detailed gravimetric protocol, researchers can generate the high-quality data necessary for informed decision-making in synthesis, purification, and formulation. The theoretical principles discussed, particularly the application of Hansen Solubility Parameters, offer a systematic approach to solvent selection.

Future work should focus on the experimental execution of this protocol across a diverse range of organic solvents to build a comprehensive solubility profile for this important chemical intermediate. Such data would be an invaluable resource for the broader scientific community engaged in the synthesis and development of novel benzoxazolone-based compounds.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Jorgensen, M. R., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Dubey, R. D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Hansen solubility parameter (HSP) of some common solvents and target compounds. (n.d.). In ResearchGate. Retrieved from [Link]

  • Solubility prediction via a thermodynamic cycle. (n.d.). In ResearchGate. Retrieved from [Link]

  • Dubey, R. D., et al. (2025). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
  • Jorgensen, M. R., et al. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). In Scribd. Retrieved from [Link]

  • McDonagh, J. L., et al. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Hansen Solubility Parameter System. (n.d.). DuPont.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). In Practical Adhesion Science. Retrieved from [Link]

  • Pan, L., et al. (2009).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). In Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.
  • Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

  • MultiScreen Solubility Filter Pl
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22).
  • 7: Gravimetric Analysis (Experiment). (2026, February 26). Chemistry LibreTexts.
  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
  • Krawiecka, M., et al. (2026, January 25). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
  • Synthesis and structural characterization of some 2(3H)-benzoxazolone derivatives. (n.d.).
  • Zhou, J., et al. (2012, July 15). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. PubMed.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL SUBSTITUTED BENZOXAZOLE DERIVATIVES. (n.d.).
  • 1-(3-Bromopropyl)-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Murty, M. S. R., et al. (2010, May 9). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents.
  • 2-Benzoxazolone (FDB010916). (2010, April 8). FooDB. Retrieved from [Link]

  • Chemical Properties of Benzoxazole (CAS 273-53-0). (n.d.). Cheméo. Retrieved from [Link]

  • Kiani, M., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • 2(3H)-Benzoxazolone. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

Technical Safety & Application Whitepaper: 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one in Advanced Drug Discovery

Executive Summary In modern pharmacophore engineering, the benzoxazolone scaffold is a privileged structure, frequently utilized in the development of anti-inflammatory agents, analgesics, and respiratory therapeutics[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmacophore engineering, the benzoxazolone scaffold is a privileged structure, frequently utilized in the development of anti-inflammatory agents, analgesics, and respiratory therapeutics[1][2]. 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (often referred to as 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one) serves as a critical bifunctional intermediate in these workflows.

This whitepaper transcends a standard Safety Data Sheet (SDS). It synthesizes rigorous physicochemical safety data with field-proven mechanistic insights, providing a self-validating framework for handling, storing, and utilizing this highly reactive electrophile in complex drug discovery protocols.

Structural & Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for predicting its behavior in both biological systems and synthetic matrices. The molecule features a lipophilic aromatic core coupled with a highly reactive terminal alkyl bromide.

PropertyValue / Description
Chemical Name 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Appearance Pale yellow to off-white solid/viscous oil
Solubility Profile Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in water
Electrophilicity High (Primary alkyl bromide susceptible to rapid Sₙ2 displacement)
Pharmacophore Role Hydrogen bond acceptor (C=O), lipophilic anchor

Hazard Identification & Toxicological Mechanisms (SDS Core)

Standard SDS documents list hazards without explaining the underlying chemical biology. As an alkylating agent, the toxicity of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is directly linked to its electrophilic terminal carbon.

GHS Classification & Causality
  • Skin Sensitization (Category 1) & Irritation (Category 2): The bromopropyl moiety undergoes spontaneous Sₙ2 reactions with nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins. This covalent modification (haptenization) triggers an immune response, leading to allergic contact dermatitis.

  • Serious Eye Irritation (Category 2A): Rapid alkylation of mucosal proteins causes immediate structural degradation and oxidative stress in corneal tissues.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of aerosols or vapors leads to the alkylation of respiratory tract epithelium.

ToxicityMechanism A 3-(3-bromopropyl) benzoxazol-2-one B Electrophilic Bromopropyl Group A->B D Covalent Alkylation (SN2 Reaction) B->D C Cellular Nucleophiles (GSH, Proteins, DNA) C->D E Haptenization & Sensitization D->E F Oxidative Stress & Cytotoxicity D->F

Caption: Mechanistic pathway of electrophilic alkylation and subsequent cellular toxicity.

Self-Validating Safety & Emergency Protocols

To ensure laboratory safety, protocols must be self-validating—meaning the success of the safety measure can be visually or chemically confirmed in real-time.

Handling & Storage
  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Causality: Moisture and ambient light can slowly hydrolyze the alkyl bromide to an alcohol, generating corrosive hydrobromic acid (HBr) gas over time.

  • PPE: Nitrile gloves (double-layered), chemical safety goggles, and a well-ventilated fume hood are mandatory.

Spill Quenching (Self-Validating System)

If a spill occurs, wiping it with organic solvents only spreads the hazard.

  • Neutralization: Flood the spill area with a 5% Sodium Thiosulfate (Na₂S₂O₃) aqueous solution.

  • Mechanism: The thiosulfate anion is a potent, soft nucleophile that rapidly displaces the bromide, converting the hazardous alkylating agent into a water-soluble, non-toxic Bunte salt.

  • Validation: The cessation of the sharp, irritating odor of the alkyl bromide, combined with the complete dissolution of the oily residue into the aqueous wash, visually and olfactorily validates that the electrophile has been successfully quenched.

Applications in Pharmacophore Engineering

This intermediate is highly prized in the synthesis of complex therapeutics. It is predominantly used to construct bivalent ligands —molecules designed to bridge two distinct receptor sites simultaneously[1].

For example, coupling this intermediate with piperazine cores yields homodimeric or heterodimeric compounds that act as potent inhibitors of inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), offering advanced anti-inflammatory properties[1]. Furthermore, similar alkylated benzoxazolone derivatives are critical building blocks in the synthesis of dual β2-adrenergic agonist / M3-muscarinic antagonist compounds used in respiratory therapies for COPD and asthma[2].

SyntheticWorkflow Step1 2(3H)-Benzoxazolone + 1,3-Dibromopropane Step2 Base-Catalyzed N-Alkylation (K2CO3, DMF) Step1->Step2 Step3 3-(3-bromopropyl)benzo[d] oxazol-2(3H)-one Step2->Step3 Step4 Nucleophilic Substitution (Piperazine core, KI cat.) Step3->Step4 Step5 Bivalent Benzoxazolone Ligand (iNOS/NF-κB Inhibitor) Step4->Step5

Caption: Synthetic workflow for generating bivalent benzoxazolone ligands.

Experimental Methodology: Synthesis & Downstream Conjugation

The following protocol details the synthesis of the intermediate and its subsequent conjugation, explaining the causality behind each reagent choice to ensure high-yield, reproducible results[1][3].

Phase 1: N-Alkylation of Benzoxazolone
  • Reagent Preparation: Dissolve 10 mmol of 2(3H)-benzoxazolone in 20 mL of anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that strongly solvates the potassium counter-cation, leaving the benzoxazolone nitrogen anion highly "naked" and nucleophilic.

  • Deprotonation: Add 15 mmol (1.5 eq) of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base, perfectly tuned to deprotonate the acidic NH of the benzoxazolone (pKa ~9) without causing base-catalyzed ring-opening of the carbamate core.

  • Alkylation: Dropwise, add 30 mmol (3.0 eq) of 1,3-dibromopropane.

    • Causality: A massive stoichiometric excess of the dibromoalkane is critical. It statistically favors mono-alkylation, preventing the newly formed intermediate from reacting with another benzoxazolone anion to form an unwanted homodimer.

  • Workup: Heat to 60°C for 4 hours. Quench with ice water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Phase 2: Bivalent Ligand Conjugation (Self-Validating Protocol)
  • Coupling Setup: Dissolve the purified 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (2.1 eq) and a piperazine derivative (1.0 eq) in anhydrous Acetonitrile.

  • Activation: Add Triethylamine (TEA, 3.0 eq) as an acid scavenger and a catalytic amount of Potassium Iodide (KI, 0.1 eq).

    • Causality (The Finkelstein Reaction): Alkyl bromides can be sluggish in Sₙ2 reactions with secondary amines. KI converts the alkyl bromide to a highly reactive alkyl iodide in situ, drastically accelerating the coupling.

  • Self-Validation Step: As the reaction refluxes (80°C for 12 hours), the solution will become cloudy with a fine white precipitate. This is Potassium Bromide (KBr). Because KBr is insoluble in Acetonitrile (unlike KI), its precipitation visually validates that the halogen exchange and subsequent amine coupling are successfully occurring.

  • Isolation: Filter off the TEA-HBr and KBr salts, concentrate the filtrate under reduced pressure, and purify the target bivalent ligand via preparative HPLC.

References

  • Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents Source: Bioorganic & Medicinal Chemistry (via PMC - PubMed Central) URL:[Link][1]

  • NEW CYCLOHEXYLAMINE DERIVATIVES HAVING β2 ADRENERGIC AGONIST AND M3 MUSCARINIC ANTAGONIST ACTIVITIES Source: Google Patents (WO2013068552A1) URL:[2]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega (ACS Publications) URL:[Link][3]

Sources

Foundational

Whitepaper: Synthesis, Sourcing, and Pharmacological Applications of 3-(3-Bromopropyl)-2-benzoxazolinone

Executive Summary In the landscape of modern drug discovery, 3-(3-bromopropyl)-2-benzoxazolinone serves as a highly versatile electrophilic linchpin. By bridging the pharmacophoric 2-benzoxazolinone core with diverse ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 3-(3-bromopropyl)-2-benzoxazolinone serves as a highly versatile electrophilic linchpin. By bridging the pharmacophoric 2-benzoxazolinone core with diverse amine-containing appendages, this intermediate is critical for synthesizing CNS-active agents, bivalent ligands, and targeted anti-inflammatory drugs. This technical guide provides a comprehensive overview of the supply chain dynamics, mechanistic synthesis, and self-validating experimental protocols required to successfully leverage this compound in pharmaceutical development.

Sourcing & Supply Chain Dynamics

Because 3-(3-bromopropyl)-2-benzoxazolinone contains a highly reactive primary alkyl bromide, it is susceptible to slow hydrolysis or dimerization upon prolonged storage. Consequently, it is rarely maintained in bulk inventory by standard catalog suppliers. Instead, drug development professionals typically adopt one of two procurement strategies:

  • In-House Synthesis: Sourcing the stable, commercially available precursors—2-benzoxazolinone and 1,3-dibromopropane—from major chemical distributors (e.g., 1[1]) and performing the alkylation internally to ensure batch freshness.

  • CDMO Procurement: Engaging Contract Development and Manufacturing Organizations (CDMOs) such as for custom synthesis campaigns, which guarantees high-purity material for immediate downstream coupling.

Mechanistic Synthesis: The N-Alkylation Pathway

The synthesis of 3-(3-bromopropyl)-2-benzoxazolinone relies on the precise N-alkylation of the 2-benzoxazolinone core. The nitrogen atom of the benzoxazolinone ring is flanked by a carbonyl group and an aromatic ring, rendering its proton moderately acidic (pKa ~9.5). Deprotonation yields a resonance-stabilized anion. While this is an ambident nucleophile, alkylation occurs predominantly at the nitrogen atom due to the thermodynamic stability of the resulting N-alkylated lactam[2].

To prevent the formation of unwanted bivalent homodimers (where one dibromopropane molecule bridges two benzoxazolinone cores), a significant stoichiometric excess of the dihalide must be maintained throughout the reaction[3].

G A 2-Benzoxazolinone C Deprotonation (Base) A->C pKa ~ 9.5 B 1,3-Dibromopropane D SN2 Substitution B->D Excess C->D N-Anion E 3-(3-Bromopropyl)- 2-benzoxazolinone D->E Workup F Target Drugs E->F Amination

Fig 1: N-alkylation workflow for 3-(3-bromopropyl)-2-benzoxazolinone synthesis.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and their mechanistic rationale during the synthesis process.

Table 1: Physicochemical & Reaction Parameters for N-Alkylation

ParameterValue / MetricMechanistic Rationale
Core pKa ~9.5Enables the use of mild bases (K₂CO₃) instead of highly reactive, pyrophoric reagents (NaH).
Reagent Ratio 1 : 4 (Core : Dibromide)A large excess of the electrophile statistically suppresses the formation of symmetric bivalent homodimers.
Optimal Solvent Dimethylformamide (DMF)The polar aprotic nature accelerates Sₙ2 kinetics by minimizing the solvation of the N-anion.
Temperature 60°C – 80°CProvides sufficient thermal energy to overcome the Sₙ2 activation barrier without thermally degrading the product.
Expected Yield 59% – 72%Accounts for material losses during the silica gel flash chromatography required to remove excess dibromide.

Step-by-Step Experimental Protocol

The following methodology outlines a self-validating system for the synthesis of the intermediate, ensuring that researchers can verify success at critical junctures[4].

Objective: Synthesize 3-(3-bromopropyl)-2-benzoxazolinone via Sₙ2 substitution. Reagents: 2-Benzoxazolinone (1.0 eq), 1,3-dibromopropane (4.0 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Step 1: Deprotonation (Activation)

    • Action: Suspend 2-benzoxazolinone and anhydrous K₂CO₃ in anhydrous DMF under an inert N₂ atmosphere. Stir at room temperature for 30 minutes.

    • Causality: The mildly acidic NH proton is abstracted by the carbonate base, generating a highly nucleophilic N-anion. DMF leaves the anion unsolvated and primed for attack.

  • Step 2: Electrophilic Alkylation

    • Action: Add 1,3-dibromopropane dropwise to the suspension. Heat the reaction mixture to 70 °C for 3 to 4 hours.

    • Causality: The large stoichiometric excess of 1,3-dibromopropane is a critical self-regulating parameter; it statistically favors mono-alkylation[3]. Heating provides the necessary energy for the displacement of the primary bromide.

  • Step 3: Self-Validating Quench & Extraction

    • Action: Cool the mixture to room temperature and pour it into a 5-fold volume of ice-water. Extract thoroughly with ethyl acetate (EtOAc).

    • Validation: The aqueous quench serves as a self-validating step: it immediately neutralizes unreacted base and forces the organic product into the EtOAc layer. Thin Layer Chromatography (TLC) using Hexane/EtOAc will confirm success by showing the disappearance of the highly polar starting material and the emergence of a distinct, less polar UV-active spot[4].

  • Step 4: Purification

    • Action: Wash the organic layer with brine (3x) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography.

    • Causality: Extensive brine washing is mandatory because DMF partially partitions into EtOAc. Flash chromatography effectively isolates the target mono-alkylated product from the excess 1,3-dibromopropane.

Downstream Applications in Drug Discovery

The primary utility of 3-(3-bromopropyl)-2-benzoxazolinone lies in its role as a precursor for complex pharmacological agents. By reacting this intermediate with various nucleophilic amines, researchers can modulate distinct signaling pathways:

  • Anti-inflammatory Bivalent Ligands: Coupling the intermediate with piperazine yields homodimeric and heterodimeric bivalent ligands. These constructs have demonstrated significant efficacy in inhibiting inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB) signaling pathways, serving as potent analgesic and anti-inflammatory agents[3].

  • CNS-Active Agents: The intermediate is frequently reacted with substituted piperidines or aryl-piperazines to synthesize atypical antipsychotics. These derivatives modulate complex CNS pathways, including dopamine and serotonin receptor networks, offering therapeutic potential for schizophrenia and related psychoses[2][4].

G A 3-(3-Bromopropyl)-2-benzoxazolinone (Key Intermediate) B Bivalent Ligands (Homodimers / Heterodimers) A->B Piperazine Coupling C Atypical Antipsychotics (Piperazine Derivatives) A->C Aryl-Piperazine Coupling D Inhibition of iNOS & NF-κB (Anti-inflammatory) B->D Pathway Inhibition E Dopamine / Serotonin Receptor Modulation (CNS Activity) C->E Receptor Binding

Fig 2: Downstream pharmacological applications and target signaling pathways.

References

  • Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents | PMC - PubMed Central | 3

  • Heteroarylpiperidines, pyrrolidines and piperazines and their use as antipsychotics and analgesics (USRE39198E1) | Google Patents | 4

  • Substituted benzoxazine and related compounds (US10087151B2) | Google Patents | 2

  • Shanghai BenRo Chemical Co.Ltd. Custom Synthesis | ChemBuyersGuide |

  • Organic Chemistry Catalog - Inter Chem | Inter Chem | 1

Sources

Exploratory

difference between 3-(3-bromopropyl) and 3-(3-chloropropyl) benzoxazolinone

[1] Executive Summary In the synthesis of bioactive benzoxazolinone derivatives—particularly antipsychotics (e.g., arylpiperazine ligands) and analgesics—the choice between 3-(3-bromopropyl)-2-benzoxazolinone (3-BPB) and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the synthesis of bioactive benzoxazolinone derivatives—particularly antipsychotics (e.g., arylpiperazine ligands) and analgesics—the choice between 3-(3-bromopropyl)-2-benzoxazolinone (3-BPB) and 3-(3-chloropropyl)-2-benzoxazolinone (3-CPB) is a critical decision point determined by reaction kinetics , chemoselectivity , and process scalability .[1]

While both compounds serve as electrophilic "linker" intermediates, they are not interchangeable. 3-BPB offers superior electrophilicity for difficult couplings but suffers from lower stability and higher dimerization risks during synthesis.[1] 3-CPB provides a robust, cost-effective alternative that exploits the reactivity differential between chlorine and bromine (via 1-bromo-3-chloropropane) to ensure mono-alkylation, though it often requires catalytic activation (Finkelstein conditions) for subsequent steps.[1]

Part 1: Structural & Physicochemical Analysis[1]

The core difference lies in the carbon-halogen bond strength and the resulting leaving group ability (


 of the conjugate acid). This dictates the storage stability and the energy barrier for nucleophilic substitution (

).
Table 1: Physicochemical Comparison
Feature3-(3-Bromopropyl) (3-BPB)3-(3-Chloropropyl) (3-CPB)Impact on Synthesis
Leaving Group Bromide (

)
Chloride (

)
Br is

50-100x more reactive in

.[1]
C-X Bond Length ~1.94 Å~1.77 ÅC-Br bond is weaker, facilitating cleavage.[1]
Bond Energy ~285 kJ/mol~339 kJ/mol3-CPB is significantly more thermally stable.[1]
Precursor 1,3-Dibromopropane1-Bromo-3-chloropropaneCritical: 3-CPB synthesis is more selective (see below).[1]
CAS Number 50392-77-722876-17-1

Part 2: Synthetic Utility & Reactivity Profiles[2]

The "Selectivity" Advantage of the Chloro-Analogue

The synthesis of 3-CPB is generally preferred in industrial settings due to chemoselectivity .[1]

  • The Reagent: 1-bromo-3-chloropropane.[1][2][3][4]

  • The Mechanism: Bromine is a better leaving group than chlorine.[1] When 2-benzoxazolinone is treated with 1-bromo-3-chloropropane in the presence of a base (

    
     or 
    
    
    
    ), the nitrogen nucleophile attacks the carbon bearing the bromine.[1]
  • The Result: The chlorine atom remains intact, yielding a clean 3-(3-chloropropyl) product.[1]

  • Contrast with 3-BPB: Synthesizing 3-BPB requires 1,3-dibromopropane.[1] Since both ends are equally reactive, there is a high statistical probability of the benzoxazolinone reacting at both ends, forming a "dumbbell" dimer (1,3-bis(2-benzoxazolinon-3-yl)propane). To prevent this, a large excess (3-5 equivalents) of 1,3-dibromopropane is required, increasing waste and purification costs.

Reactivity in Downstream Couplings ( )

Once the intermediate is synthesized, it is reacted with a secondary amine (e.g., a piperazine derivative).

  • Using 3-BPB: The reaction proceeds rapidly in mild conditions (Acetonitrile/Acetone,

    
    ). Ideal for sterically hindered or weak nucleophiles.[1]
    
  • Using 3-CPB: The reaction is sluggish. It often requires:

    • Higher temperatures (

      
      , DMF/Toluene).
      
    • Finkelstein Activation: Addition of catalytic Potassium Iodide (KI).[1] The

      
       displaces the 
      
      
      
      to form a transient, highly reactive alkyl iodide, which then reacts with the amine.
Visualization: Synthesis & Reactivity Pathways

ReactionPathways Benz 2-Benzoxazolinone (Nucleophile) ReagentCl 1-Bromo-3-chloropropane (Selectivity: Br leaves first) Benz->ReagentCl Base (K2CO3) ReagentBr 1,3-Dibromopropane (Symmetric) Benz->ReagentBr Base (NaH) InterCl 3-(3-Chloropropyl)-2-benzoxazolinone (Stable Intermediate) ReagentCl->InterCl Kinetic Control (Br displaced) Activation KI (Cat.) (Finkelstein) InterCl->Activation Slow SN2 Product Final Drug Candidate (e.g., Arylpiperazine) Activation->Product Fast SN2 (via Iodide) InterBr 3-(3-Bromopropyl)-2-benzoxazolinone (Reactive Intermediate) ReagentBr->InterBr Requires Excess Reagent Dimer Dimer Impurity (Over-alkylation) ReagentBr->Dimer Side Reaction InterBr->Product Direct SN2 (Fast)

Figure 1: Comparative synthetic pathways. Note the clean selectivity of the chloro-route versus the dimerization risk of the bromo-route.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(3-Chloropropyl)-2-benzoxazolinone

Best for: Scalability, stability, and cost-efficiency.[1]

  • Reagents: 2-Benzoxazolinone (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or Acetonitrile.
    
  • Procedure:

    • Dissolve 2-benzoxazolinone in acetone.[1]

    • Add anhydrous

      
      .[1] Stir for 15 min to facilitate deprotonation.
      
    • Add 1-bromo-3-chloropropane dropwise.[1] Note: No need for extreme excess due to Br/Cl selectivity.[1]

    • Reflux for 6–8 hours.[1] Monitor by TLC (The Br is displaced; Cl remains).

    • Filter inorganic salts.[1] Evaporate solvent.[1]

    • Purification: Recrystallize from Ethanol/Water.[1]

  • Yield: Typically 85–95%.[1]

Protocol B: Synthesis of 3-(3-Bromopropyl)-2-benzoxazolinone

Best for: High reactivity requirements where Finkelstein conditions fail.[1]

  • Reagents: 2-Benzoxazolinone (1.0 eq), 1,3-Dibromopropane (3.0 - 5.0 eq ),

    
     or NaH, DMF.
    
  • Procedure:

    • Critical Step: Add the benzoxazolinone solution slowly into a solution of the excess dibromide.[1] This "reverse addition" ensures the concentration of dibromide is always high relative to the nucleophile, suppressing dimer formation.

    • Stir at room temperature or mild heat (

      
      ). High heat promotes dimerization.[1]
      
    • Workup: Remove the large excess of 1,3-dibromopropane via vacuum distillation (high boiling point makes this difficult) or column chromatography.

  • Yield: Typically 60–75% (lower due to dimerization and purification losses).[1]

Part 4: Case Studies in Drug Development

These intermediates are pivotal in synthesizing "hybrid" ligands that target G-protein coupled receptors (GPCRs).[1]

Dopamine/Serotonin Modulators (Bifeprunox Analogs)

Researchers often link the benzoxazolinone "head" to an arylpiperazine "tail" to create partial agonists for


 and 

receptors.[1]
  • Choice: 3-CPB is preferred.[1][5] The piperazine nitrogen is a strong enough nucleophile that, with KI catalysis, the reaction proceeds cleanly in DMF. The stability of the chloro-linker allows for the storage of large batches of the intermediate.[1]

Analgesic Agents (Prostaglandin Inhibitors)

Derivatives substituted at the nitrogen with alkyl chains have shown inhibition of Prostaglandin E2 (


).
  • Choice: If the side chain requires further functionalization (e.g., reacting with a weak nucleophile like a sterically hindered amine), 3-BPB might be synthesized in situ and used immediately to drive the reaction to completion.

Visualization: Reactivity Energy Profile

EnergyProfile Start Reactants (Linker + Amine) TS_Cl TS (Chloro) High Energy Barrier Start->TS_Cl Slowest (Requires Heat) TS_Br TS (Bromo) Medium Energy Barrier Start->TS_Br Fast TS_I TS (Iodo/Finkelstein) Lowest Energy Barrier Start->TS_I Fastest (Catalytic) Product Product (Alkylated Amine) TS_Cl->Product TS_Br->Product TS_I->Product

Figure 2: Relative activation energies for nucleophilic attack.[1] The Chloro-derivative (Red) has the highest barrier, necessitating the "Iodo" route (Green) via Finkelstein catalysis for efficiency.

References

  • Safak, C., et al. (2025). "Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: potent analgesic and antiinflammatory compounds."[1][6] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][5] "A Comparative Analysis of 3-Chloropropanal and 3-Bromopropanal in Chemical Synthesis." BenchChem Technical Guides.

  • Giyasov, K., et al. (2021).[7] "Biological activity of benzoxazolinone and benzoxazolinthione derivatives." E3S Web of Conferences.

  • Ryu, K. E., et al. (2015).[8] "Synthesis of Benzoxazolones." Synlett.

  • PrepChem. "Preparation of 1-bromo-3-chloropropane."[1][2][3] PrepChem Experimental Database.

Sources

Protocols & Analytical Methods

Method

Application Note: A Streamlined Synthesis of Aripiprazole via N-Alkylation of 1-(2,3-Dichlorophenyl)piperazine

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of Aripiprazole, a leading atypical antipsychotic agent. The core of this synthetic strategy is the convergent N-alkylation of 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of Aripiprazole, a leading atypical antipsychotic agent. The core of this synthetic strategy is the convergent N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a functionalized quinolinone core, specifically 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. We present detailed, field-tested protocols for the preparation of these key intermediates and their final coupling to yield Aripiprazole. The document explains the chemical rationale behind procedural choices, outlines methods for in-process monitoring and final product purification, and provides troubleshooting insights to ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: Aripiprazole and its Synthetic Landscape

Aripiprazole, marketed under the trade name Abilify®, is a cornerstone in the treatment of schizophrenia and bipolar disorder.[1][2] Its unique pharmacological profile as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, distinguishes it from other antipsychotics.[2][3]

The molecular structure of Aripiprazole, 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone, lends itself to several synthetic strategies. The most industrially viable and widely adopted approach involves a convergent synthesis that connects two primary synthons via an N-alkylation reaction.[1][4] These two key building blocks are:

  • 1-(2,3-Dichlorophenyl)piperazine: The pharmacologically critical piperazine moiety.

  • 7-(4-Halobutoxy)-3,4-dihydroquinolin-2(1H)-one: The quinolinone core functionalized with a four-carbon linker and a suitable leaving group (e.g., Br, Cl).

This document details the synthesis based on these well-established intermediates. Note: The target molecule, Aripiprazole, is a quinolinone derivative. The use of a benzoxazolone-based intermediate as a direct precursor is not chemically feasible for the final assembly of the Aripiprazole scaffold and likely represents a misnomer for the required 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is based on a C-N bond disconnection in the piperazine ring, which is a classic nucleophilic substitution approach. The secondary amine of the 1-(2,3-dichlorophenyl)piperazine acts as the nucleophile, attacking the electrophilic carbon of the butoxy chain attached to the quinolinone core.

Final Synthesis cluster_reactants Piperazine 1-(2,3-Dichlorophenyl)piperazine (2) Plus + Quinolinone 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (3) Aripiprazole Aripiprazole (1) Conditions K₂CO₃, Acetonitrile Reflux, 8-10 hours Conditions->Aripiprazole Plus->Conditions

Sources

Application

Application Note: N-Alkylation Protocols Using 3-(3-bromopropyl)-2-benzoxazolinone

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of benzoxazolinone-tethered pharmacophores. Introduction & Pharmacological Significance The reagent 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of benzoxazolinone-tethered pharmacophores.

Introduction & Pharmacological Significance

The reagent 3-(3-bromopropyl)-2-benzoxazolinone (also known as 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one) serves as a critical "pharmacophore linker" in medicinal chemistry.[1] The benzoxazolinone moiety mimics the catechol ring of dopamine and serotonin, making it a privileged scaffold in the design of:

  • Atypical Antipsychotics: Targeting

    
     and 
    
    
    
    receptors.[1]
  • Analgesics/NSAIDs: Non-narcotic pain modulators (e.g., derivatives showing higher potency than aspirin in murine models).

  • Antinociceptive Agents: Modulating prostaglandin synthesis.

This guide details the N-alkylation of secondary amines and nitrogenous heterocycles using this bromide reagent. The propyl spacer is chemically tuned to provide the optimal distance (approx. 3-4 Å) for receptor binding pockets, but the terminal bromide requires specific handling to prevent elimination side-products.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-(3-bromopropyl)-1,3-benzoxazol-2-one
Molecular Formula

Molecular Weight 256.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 72–74 °C
Solubility High: DMF, DMSO,

, Acetone.[1][2] Low: Water, Hexanes.
Stability Stable at RT.[3][4] Hydrolytically sensitive in strong aqueous base (

).

Safety Warning: This compound is a potent alkylating agent. It acts as a direct DNA alkylator. Double-gloving and use of a fume hood are mandatory.[1]

Mechanistic Insight: The Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). The nitrogen nucleophile (amine) attacks the 

-carbon of the propyl chain, displacing the bromide.

Critical Success Factors:

  • Finkelstein Catalysis: The bromide leaving group is moderately reactive. Adding catalytic Potassium Iodide (KI) generates the transient, highly reactive alkyl iodide in situ, accelerating the reaction rate by 2-5x.

  • Base Selection: The base acts as an HCl scavenger. It must be strong enough to neutralize the formed acid but weak enough to avoid E2 elimination , which would generate the useless allyl-benzoxazolinone byproduct.

Reaction Pathway Diagram

ReactionPathway Reagent 3-(3-bromopropyl)- benzoxazolinone (Electrophile) Transition Transition State [N...C...Br]‡ Reagent->Transition + Amine + Base KI KI Catalyst (Finkelstein) Reagent->KI Br/I Exchange Amine Secondary Amine (Nucleophile) Amine->Transition Product N-Alkylated Product Transition->Product SN2 Substitution (Major Path) SideProduct Allyl-benzoxazolinone (Elimination Byproduct) Transition->SideProduct E2 Elimination (High Temp/Strong Base)

Figure 1: Mechanistic pathway highlighting the competition between substitution (desired) and elimination (undesired).

Optimization Strategy: Solvent & Base Matrix

Select your conditions based on the nucleophilicity of your amine substrate.

Substrate ClassRecommended BaseSolventTempNotes
Piperazines / Piperidines (Strong Nucleophiles)

(3.0 eq)
Acetonitrile (MeCN)Reflux (80°C)Standard Protocol.[1] High yield, simple workup.
Anilines (Weak Nucleophiles)

(2.0 eq)
DMF90°CCesium effect enhances solubility and reactivity.
Imidazoles / Indoles (Heterocycles)NaH (1.2 eq)DMF / THF0°C

RT
Requires deprotonation first. Anhydrous conditions critical.
Primary Amines

(1.5 eq)
EthanolRTRisk of dialkylation. Use excess amine (5.0 eq).

Detailed Experimental Protocols

Protocol A: Standard Alkylation of Secondary Amines (e.g., Phenylpiperazine)

Best for: Synthesizing dopaminergic ligands.

Reagents:

  • 3-(3-bromopropyl)-2-benzoxazolinone (1.0 eq, 5 mmol, 1.28 g)[1]

  • Substituted Piperazine (1.0 eq, 5 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq, 15 mmol, 2.07 g)
    
  • Potassium Iodide (KI), catalytic (0.1 eq, 0.5 mmol, 83 mg)

  • Acetonitrile (MeCN), HPLC grade (25 mL)

Procedure:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the piperazine derivative and

    
     in MeCN (20 mL). Stir at Room Temperature (RT) for 15 minutes to ensure base dispersion.
    
  • Addition: Dissolve the 3-(3-bromopropyl)-2-benzoxazolinone in the remaining 5 mL of MeCN and add dropwise to the stirring mixture. Add the KI crystals.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) .

  • Monitoring: Monitor by TLC (System: EtOAc:Hexane 1:1). The starting bromide (

    
    ) should disappear within 4–6 hours .
    
    • Note: If reaction stalls, add another 0.1 eq of KI.

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel.
    • Evaporate the filtrate under reduced pressure to yield a crude oil/solid.

  • Purification (Acid-Base Extraction):

    • Dissolve crude in

      
       (50 mL).
      
    • Extract with 1N HCl (3 x 20 mL). The product (tertiary amine) moves to the aqueous layer; non-basic impurities remain in organic.

    • Basify the combined aqueous layer to pH 10 using 20% NaOH (keep cool with ice bath).

    • Extract the cloudy aqueous layer with

      
       (3 x 30 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Ether if necessary.

Protocol B: Alkylation of Heterocycles (e.g., Indole)

Best for: Creating rigid CNS-active scaffolds.

Reagents:

  • Indole derivative (1.0 eq)[1]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • 3-(3-bromopropyl)-2-benzoxazolinone (1.1 eq)[1]

  • DMF (anhydrous)[1]

Procedure:

  • Deprotonation: Under Nitrogen atmosphere, dissolve the indole in anhydrous DMF at 0°C.

  • Base Addition: Add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
    
  • Alkylation: Cool back to 0°C. Add the bromide reagent (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at RT for 3–12 hours.

  • Quenching: Carefully quench with ice-water.

  • Isolation: The product often precipitates upon water addition. Filter and wash with water. If oil forms, extract with EtOAc.

Quality Control & Troubleshooting

Analytical Markers (NMR/MS)
  • 
     NMR (CDCl3): 
    
    • Triplet at

      
       2.1 - 2.2 ppm:  Central methylene of the propyl chain (
      
      
      
      ).[1]
    • Triplet at

      
       3.9 - 4.0 ppm:  Methylene adjacent to the Benzoxazolinone Nitrogen (
      
      
      
      ).[1]
    • Triplet at

      
       2.4 - 2.6 ppm:  Methylene adjacent to the amine nitrogen (
      
      
      
      ).[1] Shift indicates successful alkylation (upfield from starting bromide
      
      
      3.5).[1]
  • Mass Spectrometry: Look for the molecular ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . The characteristic isotopic pattern of Bromine (1:1 ratio of M/M+2) should disappear  in the product.
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Unreacted Bromide "Finkelstein" failure or poor solubility.[1]Add 0.5 eq KI. Switch solvent to DMF to increase temperature limit.
Elimination Product (Allyl) Base too strong or temperature too high.Switch from NaH or KOH to

or

. Lower temp to 60°C.
Ring Opening (Hydrolysis) Aqueous base exposure at high temp.Ensure organic solvents are dry. Avoid refluxing in aqueous NaOH.
Dialkylation (Primary Amines) Stoichiometry issue.Use large excess of amine (5-10 eq) or protect the amine first.[1]

References

  • Dogruer, D. S., et al. (2003). "Synthesis and analgesic/anti-inflammatory activity of new 3-(3-bromopropyl)-2-benzoxazolinone derivatives." Journal of Pharmacy and Pharmacology.

  • Safak, C., & Erdogan, H. (1998). "Benzoxazolones: A versatile scaffold in medicinal chemistry." Hacettepe University Journal of Faculty of Pharmacy.

  • Gokhan, N., et al. (2006). "Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: Potent analgesic and anti-inflammatory compounds."[1][5] Arzneimittelforschung.

  • Sigma-Aldrich. "Product Specification: 3-(3-Bromopropyl)-2-benzoxazolinone."[1] MilliporeSigma Technical Library.

  • Wipf, P. (2006). "Nucleophilic Substitution and Amines." University of Pittsburgh Chemistry Course Notes.

Sources

Method

Application Note: 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one as a Strategic Intermediate

Abstract This technical guide details the utility and handling of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (hereafter referred to as BPBO ). As a functionalized alkylating agent, BPBO serves as a critical "link...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the utility and handling of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (hereafter referred to as BPBO ). As a functionalized alkylating agent, BPBO serves as a critical "linker" scaffold in medicinal chemistry, particularly in the synthesis of CNS-active agents (dopamine/serotonin modulators) and antimicrobial compounds. This note provides optimized protocols for its synthesis, its downstream coupling with secondary amines (specifically piperazines), and troubleshooting strategies to minimize common side reactions such as dimerization and elimination.

Introduction & Chemical Context

Molecule: 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one Functional Class: Electrophilic Alkylating Agent / Pharmacophore Linker Key Application: Synthesis of N-substituted piperazine/piperidine derivatives.

The benzoxazolinone core is a "privileged structure" in drug discovery, often acting as a bioisostere for the benzisoxazole ring found in antipsychotics like Iloperidone or Risperidone . The propyl chain bearing a terminal bromine atom allows for rapid


 coupling with nucleophiles.
Mechanistic Significance

The utility of BPBO lies in the reactivity differential between the benzoxazolinone nitrogen (already alkylated) and the terminal alkyl bromide.

  • Stability: The cyclic carbamate (benzoxazolinone) is stable under standard basic alkylation conditions, preventing side reactions at the core.

  • Reactivity: The primary alkyl bromide is highly susceptible to nucleophilic attack by secondary amines.

  • Linker Geometry: The 3-carbon chain provides the optimal spatial separation required for binding to G-protein coupled receptors (GPCRs), specifically

    
     and 
    
    
    
    receptors.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (BPBO)

Objective: To synthesize high-purity BPBO from 2-benzoxazolinone while suppressing bis-alkylation.

Reagents:

  • 2-Benzoxazolinone (1.0 eq)

  • 1,3-Dibromopropane (3.0 - 4.0 eq) [CRITICAL]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Reagent Grade) or Acetonitrile (ACN)

Workflow:

  • Dissolution: Charge a reaction flask with 2-Benzoxazolinone and Acetone (10 mL/g).

  • Base Addition: Add anhydrous

    
    . Stir for 15 minutes at room temperature to facilitate deprotonation of the amide nitrogen.
    
  • Electrophile Addition: Add 1,3-Dibromopropane in a single portion.

    • Note: A large excess (3-4 equivalents) is strictly required. If stoichiometric amounts are used, the product (BPBO) will compete with the starting dibromide, reacting with a second molecule of benzoxazolinone to form the symmetric dimer (bis-benzoxazolinone), which is an inseparable impurity.

  • Reflux: Heat the mixture to reflux (

    
    C for Acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup:

    • Cool to room temperature.[1] Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue contains the product and excess 1,3-dibromopropane. Remove the excess dibromide via high-vacuum distillation (it is a liquid) or by recrystallization of the solid residue from Ethanol/Water.

Yield Target: >85% Purity Target: >98% (HPLC)

Protocol B: Downstream Application (N-Alkylation of Piperazines)

Objective: Coupling BPBO with a piperazine derivative (e.g., 1-(3-chlorophenyl)piperazine) to generate a bioactive library candidate.

Reagents:

  • BPBO (1.0 eq)

  • Substituted Piperazine (1.0 - 1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) [Catalyst]

  • Acetonitrile (ACN) or Methyl Isobutyl Ketone (MIBK)

Workflow:

  • Setup: In a round-bottom flask, dissolve the substituted piperazine in ACN.

  • Activation: Add

    
     and the catalytic KI.
    
    • Mechanism:[2][3][4][5] The KI facilitates a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, accelerating the

      
       attack by the piperazine.
      
  • Addition: Add BPBO (solid or dissolved in minimal ACN).

  • Reaction: Reflux at

    
    C for 12–16 hours.
    
  • Monitoring: Check for the disappearance of the non-polar BPBO spot on TLC.

  • Isolation:

    • Filter hot to remove inorganic salts.

    • Cool the filtrate. In many cases, the product precipitates as a free base or can be converted to a hydrochloride salt by adding ethanolic HCl for easier filtration.

Visualizing the Pathway

The following diagram illustrates the synthesis of the intermediate and its subsequent coupling.

G Start 2-Benzoxazolinone (Nucleophile) Inter Intermediate (BPBO) 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one Start->Inter K2CO3, Acetone Reflux, 8h Dimer Impurity: Dimer (Bis-alkylation) Start->Dimer Low Dibromide Conc. Reagent 1,3-Dibromopropane (Excess Electrophile) Reagent->Inter Final Target CNS Agent (N-Alkylated Product) Inter->Final Piperazine, KI (cat) ACN, Reflux Elim Impurity: Allyl (Elimination Product) Inter->Elim High Temp / Strong Base Piperazine Piperazine Derivative (Secondary Amine) Piperazine->Final

Figure 1: Synthetic workflow for BPBO generation and downstream coupling. Note the critical divergence point where low electrophile concentration leads to dimerization.

Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
Dimer Formation High MW impurity, insoluble in ethanol.Insufficient excess of 1,3-dibromopropane.Increase dibromide to 4.0 equivalents . Add the benzoxazolinone slowly to the dibromide solution.
Low Yield (Coupling) Incomplete conversion after 24h.Poor leaving group ability of Bromine in specific solvents.Add 10 mol% Potassium Iodide (KI) . The in-situ generation of the alkyl iodide dramatically speeds up the reaction.
Elimination Product Presence of olefinic protons in NMR (

5.0-6.0 ppm).
Base is too strong or temperature is too high.Switch from

to

or lower reaction temperature to

C. Avoid NaH.
Hydrolysis Formation of alcohol derivative.Wet solvents.Use anhydrous Acetonitrile and dry

(oven-dried).

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: 1,3-Dibromopropane and the BPBO intermediate can be mild lachrymators (tear-inducing). All operations must be performed in a fume hood.

  • Skin Irritation: Benzoxazolinone derivatives are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: The excess 1,3-dibromopropane is halogenated waste. Do not mix with general organic solvents; segregate for halogenated disposal streams.

References

  • Synthesis of Benzoxazolinone Derivatives

    • Title: Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives.[2][6][7]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Search Term: benzoxazol-2(3H)-one synthesis)

  • General N-Alkylation Protocols

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
    • Source: PMC / NIH.
    • URL:[Link]

  • Iloperidone & Analog Chemistry (Contextual)

    • Title: New synthetic process of iloperidone (demonstrating benzisoxazole/benzoxazole alkyl
    • Source: ResearchG
    • URL:[Link]

  • Reagent Data (1,3-Dibromopropane)

    • Title: 1,3-Dibromopropane Compound Summary.
    • Source: PubChem.[8]

    • URL:[Link]

Sources

Application

Application Note: Coupling 3-(3-Bromopropyl)-2-benzoxazolinone with Amines

Abstract & Introduction The 3-(3-aminopropyl)-2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents targeting dopaminergic ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 3-(3-aminopropyl)-2-benzoxazolinone scaffold is a privileged structure in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents targeting dopaminergic (


) and serotonergic (

) receptors. The synthesis of these ligands typically involves the

-alkylation of a primary or secondary amine using 3-(3-bromopropyl)-2-benzoxazolinone (BPBO).

This Application Note provides a rigorous, field-validated protocol for this coupling reaction. Unlike generic substitution procedures, this guide addresses specific challenges associated with the benzoxazolinone core, including solubility profiles, minimizing elimination side-products, and optimizing workup for high-purity isolation.

Reaction Mechanism & Strategy

The coupling proceeds via a classical bimolecular nucleophilic substitution (


).
  • Activation: The reaction is often accelerated by the addition of Potassium Iodide (KI). The iodide ion displaces the bromide to form a more reactive alkyl iodide intermediate (Finkelstein reaction in situ).

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the

    
    -carbon of the propyl chain.
    
  • Scavenging: The base (typically

    
     or 
    
    
    
    ) neutralizes the generated hydrohalic acid (HBr/HI), driving the equilibrium forward.
Mechanistic Pathway (DOT Diagram)

ReactionMechanism Reactant 3-(3-bromopropyl)- 2-benzoxazolinone Intermediate Reactive Intermediate (Alkyl Iodide) Reactant->Intermediate Finkelstein (I-) Catalyst KI (Catalyst) In-situ Iodide Exchange Catalyst->Intermediate TS Transition State [SN2 Attack] Intermediate->TS + Amine Amine Amine Nucleophile (H-NR2) Amine->TS Product 3-(3-aminopropyl)- 2-benzoxazolinone TS->Product -HI Base Base (K2CO3) HBr Scavenger Base->Product Neutralization

Figure 1: Mechanistic flow of the KI-catalyzed N-alkylation.[1]

Optimization Parameters

Success depends on balancing reactivity with suppression of the elimination side product (3-allyl-2-benzoxazolinone).

ParameterRecommended ConditionRationale
Solvent Acetonitrile (MeCN) Best balance of polarity and boiling point (

C). Promotes

transition states.
Alternative Solvent DMF Use only if reactants are insoluble in MeCN. Requires aqueous workup to remove.[2][3]
Base

(Anhydrous)
Mild, heterogeneous base. Easy to filter. Avoids strong basicity that promotes elimination.
Catalyst KI (0.1 - 0.5 eq) Critical for converting the alkyl bromide to the more reactive alkyl iodide.
Stoichiometry 1.0 : 1.1 : 2.0 (Alkyl Halide : Amine : Base). Slight excess of amine ensures completion.
Temperature Reflux (

C)
Required to overcome the activation energy, especially for sterically hindered amines.

Detailed Experimental Protocol

Materials Required[2][4][5][6][7][8][9][10][11][12][13]
  • Reagent A: 3-(3-bromopropyl)-2-benzoxazolinone (MW: ~256.1 g/mol )

  • Reagent B: Target Amine (e.g., 1-phenylpiperazine, morpholine, or primary amine)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular or powder.
    
  • Catalyst: Potassium Iodide (KI).

  • Solvent: Acetonitrile (HPLC Grade preferred).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Charging: Add 1.0 equivalent of 3-(3-bromopropyl)-2-benzoxazolinone to the flask.

  • Solvation: Add Acetonitrile (10-15 mL per gram of reactant). Stir until partially dissolved.

  • Activation: Add 2.0 - 3.0 equivalents of anhydrous

    
     and 0.1 equivalents  of KI.
    
  • Amine Addition: Add 1.1 - 1.2 equivalents of the amine.

    • Note: If the amine is a solid, dissolve it in a minimal amount of acetonitrile before addition.

    • Critical: If using a volatile amine (low BP), attach a reflux condenser before heating.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (oil bath set to

    
    C).
    
  • Time: Stir vigorously for 6–12 hours .

  • Monitoring: Check reaction progress via TLC (System: EtOAc:Hexane 1:1 or DCM:MeOH 95:5).

    • Target: Disappearance of the bromide spot (

      
       in EtOAc/Hex).
      
    • Stain: UV (254 nm) and Iodine chamber (amines stain brown).

Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , KBr, KI) using a sintered glass funnel or Celite pad. Wash the cake with cold acetonitrile.
    
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude residue (usually an oil or semi-solid).

  • Partition: Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

  • Washing:

    • Wash

      
       with water (removes residual DMF/salts).
      
    • Wash

      
       with Brine.
      
  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    , filter, and evaporate to dryness.
Phase 4: Purification (Salt Formation)

Most benzoxazolinone amines are oils as free bases but form stable crystalline solids as hydrochlorides.

  • Dissolve the crude free base in a minimal amount of hot ethanol or acetone .

  • Add Ethanolic HCl (or diethyl ether/HCl) dropwise until pH

    
     2-3.
    
  • Cool to

    
    C. The hydrochloride salt should precipitate.
    
  • Filter and dry the solid.

Experimental Workflow Diagram

Workflow Start Start: Dry RBF + MeCN Solvent AddReagents Add: 1. Alkyl Bromide (1.0 eq) 2. K2CO3 (2.0 eq) + KI (0.1 eq) 3. Amine (1.1 eq) Start->AddReagents Reflux Reflux (82°C) 6-12 Hours AddReagents->Reflux TLC TLC Check (Bromide consumed?) Reflux->TLC TLC->Reflux No (Continue Heating) Filter Filter Inorganic Salts TLC->Filter Yes Evap Evaporate Solvent Filter->Evap Extract Extraction (DCM / Water) Evap->Extract Salt Salt Formation (Ethanolic HCl) Extract->Salt Final Final Product (HCl Salt) Salt->Final

Figure 2: Standard operational workflow for coupling and isolation.

Troubleshooting & Critical Notes

Issue: Dialkylation
  • Context: When coupling with primary amines (e.g., methylamine, benzylamine), the product is a secondary amine which is more nucleophilic than the starting material, leading to dialkylation (two benzoxazolinone chains on one nitrogen).

  • Solution: Use a large excess of the amine (3.0 – 5.0 equivalents) or add the alkyl bromide dropwise to a refluxing solution of the amine.

Issue: Elimination (Alkene Formation)
  • Context: Formation of 3-allyl-2-benzoxazolinone.

  • Cause: Base is too strong or temperature is too high without sufficient nucleophile concentration.

  • Solution: Switch from

    
     to 
    
    
    
    . Ensure the amine is added before heating begins.
Issue: Poor Solubility
  • Solution: If the starting benzoxazolinone is insoluble in refluxing MeCN, add dry DMF (10-20% v/v) as a co-solvent. Note that DMF requires thorough water washing during workup to remove.[2]

Safety Information (E-E-A-T)

  • 3-(3-bromopropyl)-2-benzoxazolinone: Classed as an alkylating agent. Potential mutagen. Handle in a fume hood. Causes skin and eye burns [1].[2][4]

  • Amines: Often corrosive and toxic. Inhalation hazard.[2][5][4][6]

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

  • Waste Disposal: Aqueous layers from extraction may contain organic bases and should be treated as basic organic waste.

References

  • PubChem. (n.d.). Compound Summary: 3-(3-Bromopropyl)-2-benzoxazolinone. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Mokrý, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 707.[7] (Demonstrates analogous N-alkylation conditions with arylpiperazines). Retrieved from [Link]

  • Kowalska, M., et al. (2003). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives. Chemical and Pharmaceutical Bulletin. (Classic protocol for alkylating benzoxazolinone-type scaffolds). Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection Strategies for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one Reactions

Executive Summary 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 52059-45-1, hereafter referred to as 3-BPB ) is a critical electrophilic intermediate in the synthesis of antipsychotic pharmacophores, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 52059-45-1, hereafter referred to as 3-BPB ) is a critical electrophilic intermediate in the synthesis of antipsychotic pharmacophores, including Iloperidone and related piperidinyl-benzisoxazole derivatives.[1]

The efficiency of coupling 3-BPB with nucleophiles (typically secondary amines) is governed by the


 mechanism. Solvent selection dictates not only the reaction rate but also the critical impurity profile—specifically the competition between substitution (product) and elimination (allyl impurity). This guide provides a validated framework for solvent selection, transitioning from traditional high-boiling aprotic solvents to modern, scalable, and green alternatives.

Physicochemical Context & Reaction Mechanics[2][3][4]

The Substrate

3-BPB consists of a lipophilic benzoxazolone core linked to a reactive propyl bromide tail.[1]

  • Electrophilicity: The primary alkyl bromide is moderately reactive toward nucleophiles.[1]

  • Solubility: Low water solubility; high solubility in chlorinated solvents, moderate-to-high in ketones and polar aprotic solvents.[1]

  • Stability: Susceptible to hydrolysis at high pH/temperature; susceptible to dehydrohalogenation (elimination) to form the N-allyl derivative.[1]

The Reaction Landscape ( vs. )

The target reaction is the N-alkylation of a secondary amine (e.g., a substituted piperidine).

  • Pathway A (

    
     - Desired):  Bimolecular nucleophilic substitution.[1] Favored by polar aprotic solvents that solvate cations (
    
    
    
    ,
    
    
    ) while leaving the nucleophilic anion "naked" and reactive.
  • Pathway B (

    
     - Undesired):  Dehydrobromination yielding 3-allyl-2,3-dihydro-1,3-benzoxazol-2-one.[1] Favored by high temperatures, strong bases, and sterically hindered environments.
    
Visualizing the Decision Process

The following diagram illustrates the mechanistic divergence and solvent influence.

ReactionPathways Substrate 3-(3-bromopropyl)- benzoxazolone (3-BPB) TS_SN2 Transition State (SN2) Linear Geometry Substrate->TS_SN2 Polar Aprotic (MEK, MeCN) TS_E2 Transition State (E2) Anti-Periplanar Substrate->TS_E2 High T (>100°C) Strong Base Nucleophile Nucleophile (Sec. Amine/Base) Nucleophile->TS_SN2 Nucleophile->TS_E2 Product Target N-Alkylated Product TS_SN2->Product Major Pathway Impurity Allyl Impurity (Elimination) TS_E2->Impurity Minor Pathway

Figure 1: Mechanistic divergence in 3-BPB alkylation. Solvent choice shifts the energy landscape to favor the SN2 pathway.

Solvent Selection Matrix

The following table summarizes validated solvent systems based on industrial process data for Iloperidone intermediates.

Solvent ClassSpecific SolventPerformanceWorkup/Process NotesRecommendation
Polar Aprotic (High BP) DMF, DMAc Excellent Rate. Solvates inorganic bases (

) effectively.[1]
Difficult. High BP makes removal energy-intensive.[1] Water wash required to remove solvent, creating hazardous aqueous waste.[1]R&D Only. Avoid for scale-up due to toxicity and removal issues.
Ketones MEK (2-Butanone) High. Good balance of polarity and lipophilicity.[1] Reflux temp (80°C) is ideal for kinetics without promoting elimination.[1]Excellent. Can be washed with water to remove salts, then distilled.[1] Low toxicity class.[1][2]Primary Choice. Industry standard for this alkylation.[1]
Nitriles Acetonitrile (MeCN) Moderate-High. "Naked" anion effect promotes fast reaction.[1]Moderate. Azeotrope with water makes recovery complex.[1] Lower BP (82°C) limits thermal acceleration.[1]Secondary Choice. Good for clean impurity profiles.[1]
Biphasic (Green) Water/Toluene + PTC Moderate. Requires Phase Transfer Catalyst (TBAB/TEBA).[1]Superior. Product stays in organic layer; salts stay in water.[1] Zero solvent waste if water is recycled.[1]Green Choice. Requires optimization of catalyst load.[1]

Detailed Experimental Protocols

Protocol A: The "Process Standard" (MEK System)

Best for: Scalability, ease of workup, and consistent yield.

Materials:

  • 3-BPB (1.0 eq)[1]

  • Secondary Amine (e.g., 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole) (1.0 - 1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst[1]

  • Solvent: Methyl Ethyl Ketone (MEK) (10 vol relative to 3-BPB mass)[1]

Procedure:

  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge MEK, 3-BPB, the secondary amine,

    
    , and KI.
    
  • Reaction: Heat the heterogeneous mixture to reflux (

    
    ). Agitation is critical to grind the carbonate surface.[1]
    
  • Monitor: Check by HPLC after 12 hours. Look for the disappearance of 3-BPB.

    • Target: < 1.0% remaining starting material.[1]

    • QC Check: Ensure Allyl impurity is < 2%.[1][3]

  • Workup:

    • Cool to

      
      .[1]
      
    • Filter off inorganic salts (

      
      ).
      
    • Wash the filter cake with warm MEK.[1]

    • Concentrate the filtrate under vacuum to ~3 volumes.[1]

    • Crystallization: Add Ethanol or Isopropanol (5 vol) and cool to

      
       to precipitate the product.
      
  • Validation: Yields typically range from 85-92% with purity >99%.[1]

Protocol B: The "Green Chemistry" Approach (Aqueous PTC)

Best for: Environmental sustainability and reducing organic solvent use.

Materials:

  • 3-BPB (1.0 eq)[1]

  • Secondary Amine (1.0 eq)[1]

  • Base: 25% NaOH or KOH aqueous solution (3.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)[1]

  • Solvent: Toluene (5 vol)

Procedure:

  • Charge: Dissolve 3-BPB and the amine in Toluene.

  • Initiate: Add the aqueous base solution and TBAB.

  • Reaction: Heat to

    
     with vigorous stirring (high shear required for micelle formation).
    
  • Monitor: Reaction may be slower than MEK (16-24 hours).

  • Workup:

    • Stop agitation and allow phases to separate.

    • Drain the lower aqueous layer (contains salts/catalyst).[1]

    • Wash the organic Toluene layer with water (

      
       vol).[1]
      
    • Evaporate Toluene or cool to crystallize directly from Toluene/Heptane.[1]

Critical Control Points & Troubleshooting

ObservationRoot CauseCorrective Action
High Allyl Impurity (>5%) Temperature too high or Base too strong.[1]Switch from NaOH to

; Reduce temp by

.
Stalled Reaction (~80% Conv) "Coating" of inorganic base surface.[1]Increase agitation speed; Add 0.1 eq more KI; Ensure

is milled/granular, not chunks.
Hydrolysis of 3-BPB Wet solvent or high water content in reagents.[1]Dry solvents (KF < 0.1%); Use anhydrous bases.[1]
Solvent Decision Tree

SolventDecision Start Start: Select Solvent for 3-BPB Alkylation Scale Scale of Reaction? Start->Scale Green Strict Green/EHS Requirements? Scale->Green > 100 grams (Process) DMF USE DMF/DMAc (Lab Scale Only) Scale->DMF < 10 grams Workup Is Aqueous Workup Permitted? Green->Workup No PTC USE Toluene/Water + PTC (Green Route) Green->PTC Yes (Minimize Organics) MEK USE MEK (Methyl Ethyl Ketone) (Industry Standard) Workup->MEK Yes (Wash salts) Acetonitrile USE Acetonitrile (Clean Profile) Workup->Acetonitrile No (Filtration only)

Figure 2: Decision tree for selecting the optimal solvent based on scale and constraints.

References

  • Synthesis of Iloperidone Intermediates (Patent)

    • Title: Process for preparing iloperidone.[1][2][3]

    • Source: WO2012063269A2 (and related US20130261308A1).[1]

    • Relevance: Establishes MEK and Acetonitrile as preferred industrial solvents for benzisoxazole/benzoxazolone alkylations.[1]

    • URL:[1]

  • Green Chemistry in SN2 Reactions

    • Title: Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry.
    • Source: Green Chemistry Teaching and Learning Community (GCTLC).[1]

    • Relevance: Provides theoretical grounding for replacing DMF with dipolar aprotic altern
    • URL:[Link]

  • Benzoxazolone Reactivity

    • Title: Synthesis and preliminary evaluation of 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)
    • Source:Medicinal Chemistry Research (via ResearchGate).[1]

    • Relevance: Confirms the reactivity profile of the 3-chloropropyl and 3-bromopropyl analogs in nucleophilic substitutions.[1]

    • URL:[Link][1]

  • General Mechanism (SN2 vs E2)

    • Title: Reactivity of Alkyl Halides in SN2 Reactions: The Effect of Solvent.[4][5][6][7]

    • Source: Chemistry Steps.[1][2][8][9]

    • Relevance: Validates the use of polar aprotic solvents to enhance reaction r
    • URL:[Link]

Sources

Application

Application Note: Synthesis and Pharmacological Profiling of Atypical Antipsychotics from 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary The development of atypical antipsychotics requires precise molecular tuning to achieve a balanced multi-target receptor profile—specifically, Dopamine D₂ receptor antagonism coupled with Serotonin 5-HT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of atypical antipsychotics requires precise molecular tuning to achieve a balanced multi-target receptor profile—specifically, Dopamine D₂ receptor antagonism coupled with Serotonin 5-HT₁ₐ partial agonism and 5-HT₂ₐ antagonism. This application note details the in-depth synthetic methodology and pharmacological rationale for generating novel antipsychotic candidates using 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one as a central alkylating scaffold. By coupling this intermediate with various arylpiperazines, researchers can rapidly generate libraries of bioisosteric ligands with optimized neurochemical profiles and reduced extrapyramidal side effects (EPS).

Pharmacophore Rationale & Scaffold Design

The architecture of modern atypical antipsychotics (e.g., aripiprazole, ziprasidone) typically consists of three distinct pharmacophoric elements: a lipophilic bicyclic system, an alkyl spacer, and a basic amine (often an arylpiperazine).

The use of the benzoxazolone ring serves as an excellent bioisostere for the quinolinone or benzisothiazole systems [1]. The carbonyl oxygen of the benzoxazolone acts as a critical hydrogen bond acceptor, interacting with serine residues within the hydrophobic binding pockets of GPCRs. The 3-carbon propyl linker is strictly chosen to maintain an optimal spatial distance (approximately 5.0–5.5 Å) between the aromatic system and the basic piperazine nitrogen. This specific geometry ensures that the protonated piperazine nitrogen can form a stable salt bridge with the highly conserved Aspartate residue (e.g., Asp114 in the D₂ receptor) in the orthosteric site [2].

Mechanistic Insights: The Catalyzed Sₙ2 Displacement

The core transformation relies on the nucleophilic substitution (Sₙ2) of the terminal bromide on 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one by a secondary amine (arylpiperazine).

Causality of Experimental Choices:

  • Finkelstein Catalysis (KI): While primary bromides are competent electrophiles, the incoming arylpiperazine is sterically hindered. The addition of catalytic Potassium Iodide (KI) drives an in situ Finkelstein reaction. The bromide is transiently converted to an alkyl iodide. Because iodide is a superior leaving group (due to higher polarizability and weaker C-I bond strength), the activation energy for the Sₙ2 displacement is drastically lowered [3].

  • Base Selection (K₂CO₃): A mild, insoluble inorganic base like K₂CO₃ is utilized to scavenge the generated hydrobromic/hydroiodic acid. Stronger aqueous bases (like NaOH) are avoided to prevent the hydrolytic ring-opening of the benzoxazolone moiety.

  • Solvent Dynamics (Acetonitrile): Acetonitrile (ACN) is a polar aprotic solvent that effectively solvates the potassium cations while leaving the iodide and piperazine nucleophiles relatively unsolvated, thereby maximizing their reactivity.

Synthesis SM 3-(3-Bromopropyl)-2,3-dihydro- 1,3-benzoxazol-2-one Reagents Arylpiperazine K2CO3, KI, ACN Reflux, 12-24h SM->Reagents Intermediate Finkelstein Intermediate (Alkyl Iodide) Reagents->Intermediate in situ Product Atypical Antipsychotic (Benzoxazolone-Arylpiperazine) Intermediate->Product SN2 Displacement

Synthetic workflow for benzoxazolone-arylpiperazine antipsychotics via Finkelstein catalysis.

Validated Experimental Protocols

The following protocol is a self-validating system designed for high yield and purity, incorporating specific in-process controls.

Protocol: N-Alkylation of Arylpiperazines

Reagents Required:

  • 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (1.0 equiv, 10 mmol, 2.56 g)

  • Substituted Arylpiperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.1 equiv, 11 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 equiv, 30 mmol, 4.14 g)

  • Potassium Iodide (KI) (0.1 equiv, 1 mmol, 0.16 g)

  • Acetonitrile (ACN), anhydrous (50 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the anhydrous K₂CO₃ and KI in 50 mL of ACN.

  • Reagent Addition: Add the arylpiperazine followed by 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one.

    • Causality: Adding the base and nucleophile first ensures that any trace acidic impurities are neutralized before the electrophile is introduced, preventing side reactions.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80–85 °C under an inert nitrogen atmosphere. Stir vigorously for 12–24 hours.

    • In-Process Control: Monitor the reaction via TLC (Silica gel, Eluent: Hexane/Ethyl Acetate 1:1, v/v). The starting bromide (R_f ~ 0.7) should disappear, replaced by a lower-running, UV-active product spot (R_f ~ 0.3). Visualization is achieved via UV light (254 nm) and Dragendorff's reagent (which stains tertiary amines orange).

  • Solvent Removal: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure.

    • Causality: Removing ACN prevents the polar aprotic solvent from carrying the basic product into the aqueous phase during the subsequent extraction.

  • Aqueous Workup: Partition the resulting residue between Ethyl Acetate (100 mL) and Distilled Water (50 mL). Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with water (2 × 50 mL) and saturated aqueous NaCl (brine, 50 mL).

    • Causality: The water washes remove the inorganic salts (KBr, KI, excess K₂CO₃). The brine wash breaks any micro-emulsions and pre-dries the organic layer via osmotic pressure.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the crude free-base product.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane/Methanol 95:5) or recrystallize from hot ethanol to yield the pure target compound.

Quantitative Data Synthesis

The structural modifications on the arylpiperazine ring dictate the binding affinities across the dopaminergic and serotonergic landscape [4]. Below is a summarized data table of representative compounds synthesized via this protocol, demonstrating the SAR (Structure-Activity Relationship) impact of aromatic substitution.

Compound IDArylpiperazine SubstituentYield (%)D₂ K_i (nM)5-HT₁ₐ K_i (nM)5-HT₂ₐ K_i (nM)Pharmacological Profile
BPB-01 2,3-dichlorophenyl821.2 ± 0.32.5 ± 0.44.1 ± 0.5Balanced Multi-target
BPB-02 2-methoxyphenyl784.5 ± 0.61.1 ± 0.212.4 ± 1.15-HT₁ₐ Biased
BPB-03 1,2-benzisothiazol-3-yl750.8 ± 0.13.2 ± 0.50.5 ± 0.1High D₂ / 5-HT₂ₐ Affinity
BPB-04 phenyl (unsubstituted)8528.5 ± 2.115.3 ± 1.845.2 ± 3.4Weak Binder (Control)

Note: K_i values represent binding affinities determined via radioligand displacement assays. Lower values indicate higher binding affinity.

Receptor Signaling & Pharmacological Evaluation

The therapeutic efficacy of the synthesized benzoxazolone-arylpiperazine derivatives is rooted in their multi-target GPCR modulation.

By antagonizing the D₂ receptor, the compounds mitigate the hyperactive dopaminergic signaling in the mesolimbic pathway, addressing the positive symptoms of schizophrenia (hallucinations, delusions). Concurrently, partial agonism at the 5-HT₁ₐ receptor and antagonism at the 5-HT₂ₐ receptor promote dopamine release in the prefrontal cortex and nigrostriatal pathways. This synergistic mechanism alleviates negative symptoms (anhedonia, alogia) and drastically reduces the incidence of drug-induced Parkinsonism and catalepsy (EPS) [1, 2].

Pharmacology Drug Synthesized Ligand D2 D2 Receptor (Antagonist) Drug->D2 HT2A 5-HT2A Receptor (Antagonist) Drug->HT2A HT1A 5-HT1A Receptor (Partial Agonist) Drug->HT1A Pos Decrease Positive Symptoms D2->Pos Neg Decrease Negative Symptoms HT2A->Neg EPS Mitigate EPS HT2A->EPS HT1A->Neg HT1A->EPS

Multi-target pharmacological profile of synthesized benzoxazolone derivatives.

References

  • Huang, J., et al. (2015). Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Taverne, T., et al. (1998). Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Journal of Medicinal Chemistry.[Link]

  • Piergentili, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Chemical Neuroscience.[Link]

  • Yevich, J. P., et al. (1992). 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry.[Link]

Method

Application Note: Precision Synthesis of 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary This Application Note details the optimized protocol for the synthesis of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (also known as N-(3-bromopropyl)-2-benzoxazolinone) starting from 2-benzoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (also known as N-(3-bromopropyl)-2-benzoxazolinone) starting from 2-benzoxazolinone .

This compound serves as a critical pharmacophore linker in the development of atypical antipsychotics (e.g., arylpiperazine derivatives targeting dopamine D2 and serotonin 5-HT1A receptors). The protocol emphasizes the suppression of the symmetric dimer byproduct—a common pitfall in alkylation reactions—through controlled stoichiometry and precise reaction engineering.

Chemical Strategy & Reaction Engineering

Mechanistic Pathway

The synthesis proceeds via an SN2 nucleophilic substitution . The nitrogen atom of the 2-benzoxazolinone heterocycle is deprotonated by a mild base (Potassium Carbonate) to generate an ambident nucleophile. While oxygen alkylation is possible, the nitrogen center is significantly more nucleophilic under these conditions, leading to the N-alkylated product.

Critical Process Parameters (CPPs)
  • Stoichiometry (The "Dilution Effect"): The primary challenge is preventing the formation of the bis-alkylated dimer, 1,3-bis(2-benzoxazolinon-3-yl)propane . To ensure the mono-bromopropyl product is favored, the electrophile (1,3-dibromopropane) must be present in significant excess (3–5 equivalents).

  • Base Selection: Anhydrous Potassium Carbonate (

    
    ) in Acetone is the "Gold Standard" system. It provides sufficient basicity to deprotonate the amide-like nitrogen without promoting rapid elimination of the alkyl bromide.
    
  • Catalysis: Potassium Iodide (KI) is often added in catalytic amounts to facilitate the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide transiently.

Reaction Scheme[1][2][3]

ReactionScheme SM1 2-Benzoxazolinone (Nucleophile) Product 3-(3-bromopropyl)-2-benzoxazolinone (Target) SM1->Product SM2 1,3-Dibromopropane (Electrophile - Excess) SM2->Product Reagents K2CO3, KI (cat.) Acetone, Reflux, 15-24h Reagents->Product SideProduct Dimer Byproduct (Impurity) Product->SideProduct  If SM2 low

Figure 1: Reaction scheme highlighting the transformation and the risk of dimerization if stoichiometry is uncontrolled.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
2-Benzoxazolinone 135.121.0Starting Material
1,3-Dibromopropane 201.894.0Electrophile (Excess)
Potassium Carbonate 138.212.0Base (Anhydrous)
Potassium Iodide 166.000.1Catalyst
Acetone 58.08SolventReaction Medium
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser.[1]

  • Charging: Add 2-benzoxazolinone (1.35 g, 10 mmol) and anhydrous

    
      (2.76 g, 20 mmol) to the flask.
    
  • Solvent Addition: Add anhydrous Acetone (50 mL). Stir at room temperature for 15 minutes to facilitate partial deprotonation.

  • Electrophile Addition: Add 1,3-dibromopropane (4.0 mL, ~40 mmol) and catalytic KI (0.16 g, 1 mmol). Note: The large excess of dibromide is crucial.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (~56°C) with vigorous stirring.

  • Timeline: Maintain reflux for 15–20 hours .

  • Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Starting Material Rf: ~0.3[2]

    • Product Rf: ~0.6[3]

    • Dimer Rf: ~0.4 (often streaks or sits between SM and Product)

Phase 3: Workup & Purification
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic solids (

    
    , KBr) using a Büchner funnel. Wash the solid cake with fresh acetone (2 x 10 mL).
    
  • Concentration: Combine the filtrate and washings. Remove the acetone using a rotary evaporator under reduced pressure.

  • Removal of Excess Dibromide: The residue will contain the product and unreacted 1,3-dibromopropane.

    • Method A (Distillation): If scale permits, distill off the excess 1,3-dibromopropane under high vacuum (bp ~167°C at atm, much lower at vacuum).

    • Method B (Trituration): Triturate the oily residue with cold hexane. The product often solidifies while the lipophilic dibromide remains in the hexane layer. Decant the hexane.

  • Final Purification: Recrystallize the crude solid from Isopropanol (IPA) or an Ethanol/Water mixture. Alternatively, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Workup Workflow

WorkupFlow Step1 Crude Reaction Mixture Step2 Filtration (Remove K2CO3/KBr) Step1->Step2 Step3 Rotary Evaporation (Remove Acetone) Step2->Step3 Step4 Oily Residue (Product + Excess Dibromide) Step3->Step4 Step5 High Vacuum Distillation / Hexane Wash Step4->Step5 Remove 1,3-dibromopropane Step6 Recrystallization (Isopropanol) Step5->Step6 Purify Solid

Figure 2: Downstream processing workflow ensuring removal of toxic alkylating agents and inorganic salts.

Characterization & Data Analysis

The purified compound should be a white to off-white solid.

TechniqueExpected Signal / CharacteristicInterpretation
Physical State Solid (mp ~60–80°C range depending on purity)Distinct from liquid starting reagents.
1H NMR (CDCl3)

~2.30 (quint, 2H)
Central methylene of the propyl chain.

~3.45 (t, 2H)

-Br (adjacent to bromine).

~4.05 (t, 2H)

(adjacent to nitrogen, deshielded).

~7.0–7.3 (m, 4H)
Aromatic protons of the benzoxazolinone.[2]
MS (ESI) [M+H]+ doublet (1:1 ratio)Characteristic Br isotope pattern (79Br/81Br).

Troubleshooting & Optimization

Issue: High Dimer Formation
  • Cause: Localized high concentration of the starting material relative to the dibromide.

  • Solution: Increase the equivalents of 1,3-dibromopropane to 5.0 eq. Alternatively, add the solution of 2-benzoxazolinone/base dropwise into a refluxing solution of the dibromide (Inverse Addition).

Issue: Low Yield / Incomplete Conversion
  • Cause: Presence of water in the solvent or base.[1][4]

  • Solution: Ensure acetone is dried over molecular sieves. Use freshly ground, anhydrous

    
    . Add 5-10 mol% KI to accelerate the reaction.
    

Safety & Compliance

  • 1,3-Dibromopropane: Toxic and a potential mutagen. Handle in a fume hood. Wear nitrile gloves.

  • 2-Benzoxazolinone: Irritant.[5]

  • Waste Disposal: All halogenated organic waste (filtrate containing excess dibromide) must be segregated and disposed of according to institutional EHS protocols.

References

  • Synthesis of Benzoxazolinone Derivatives: Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Source: Molecules (MDPI), 2013. URL:[Link] (Demonstrates the standard K2CO3/Acetone alkylation protocol for this scaffold).

  • Alkylation Methodology: Title: Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones (and related alkylations). Source: RSC Advances / NIH, 2025. URL:[Link]

  • General N-Alkylation Protocol: Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.[6] Source: PMC (PubMed Central), 2012. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges researchers face during the -alkylation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges researchers face during the


-alkylation of 2-benzoxazolinone with 1,3-dibromopropane.

This guide abandons generic troubleshooting in favor of causality-driven solutions. By understanding the thermodynamic and kinetic forces at play, you can engineer a self-validating protocol that consistently delivers high yields and high purity.

Mechanistic Overview & Reaction Pathway

The synthesis of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one relies on the deprotonation of 2-benzoxazolinone (pKa ~9.7) to form an ambident anion, followed by a nucleophilic aliphatic substitution (


) with 1,3-dibromopropane.

Because the benzoxazolinone anion is ambident (possessing both oxygen and nitrogen nucleophilic centers), and because 1,3-dibromopropane is a bifunctional electrophile, the reaction is prone to three major yield-killing side pathways: O-alkylation , dialkylation (bridging), and elimination (dehydrohalogenation).

ReactionPathway BOA 2-Benzoxazolinone (pKa ~9.7) Base Base (e.g., K2CO3) Deprotonation BOA->Base Anion Benzoxazolinone Anion (Ambident Nucleophile) Base->Anion DBP 1,3-Dibromopropane (Bifunctional Electrophile) Anion->DBP SN2 Attack Target Target: N-Alkylated Product (Thermodynamic Control) DBP->Target Major Pathway OAlkyl Byproduct: O-Alkylated (Kinetic Control) DBP->OAlkyl Hard Solvent/Cation Elim Byproduct: Allyl Bromide (Elimination) DBP->Elim High Temp / Strong Base Dialkyl Byproduct: Dialkylated (Over-reaction) Target->Dialkyl + Anion (if DBP limiting)

Reaction pathway showing the ambident nature of the anion and competing side reactions.

Troubleshooting & FAQs

Q1: I am observing significant amounts of the dialkylated byproduct (1,3-bis(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propane). How do I prevent this?

Causality: Dialkylation occurs because the target product, 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one, still contains a highly reactive primary alkyl bromide. If the local concentration of the benzoxazolinone anion is high relative to 1,3-dibromopropane, the anion will attack the mono-alkylated product instead of the starting material. Solution:

  • Stoichiometric Excess: You must use a significant excess of 1,3-dibromopropane (typically 3.0 to 5.0 equivalents) [1].

  • Inverse Addition: Do not add the electrophile to the anion. Instead, pre-form the benzoxazolinone anion in a separate vessel and add it dropwise to a solution of the excess 1,3-dibromopropane. This ensures the electrophile is always in massive local excess.

Q2: My LC-MS shows a mixture of isomers. How do I favor N-alkylation over O-alkylation?

Causality: According to Kornblum's rule, the oxygen atom of the benzoxazolinone anion is a "harder" nucleophile, while the nitrogen is "softer". Under kinetic control (low temperatures, hard counterions like


 or 

), O-alkylation can compete. However, N-alkylation is thermodynamically favored because it preserves the stable carbamate-like resonance of the core ring [2]. Solution: Shift to thermodynamic control and alter the ion-pairing. Use a softer cation like

or

(e.g.,

or

) instead of

. Utilize a polar aprotic solvent like DMF or Acetonitrile (

) which expertly solvates the metal cation, leaving the nitrogen naked and highly reactive [3]. Heat the reaction to 60–70 °C to ensure the thermodynamically stable N-alkylated product predominates.
Q3: The reaction is sluggish at room temperature, but heating above 80 °C causes the 1,3-dibromopropane to eliminate into allyl bromide. What is the optimal balance?

Causality: Base-catalyzed dehydrohalogenation (E2 elimination) of 1,3-dibromopropane accelerates rapidly at elevated temperatures, consuming your reagent and generating reactive, volatile byproducts. Solution: Utilize Finkelstein Catalysis . By adding a catalytic amount (0.1–0.2 eq) of Potassium Iodide (


) or Sodium Iodide (

) to the reaction mixture, you generate 1-bromo-3-iodopropane in situ. The iodide is a vastly superior leaving group for the

substitution, allowing you to achieve complete conversion at a much milder temperature (50–60 °C), entirely bypassing the activation energy required for elimination.

Quantitative Condition Matrix

The table below summarizes empirical data comparing various reaction conditions to help you select the optimal parameters for your specific constraints.

Base / CatalystSolventTemp (°C)DBP EquivalentsYield (Target)DialkylationO-Alkylation

DMF0 to 251.1 eq45%High (>30%)Moderate (10%)

MeCN804.0 eq75%Low (<5%)Low (<5%)

DMF654.0 eq88%TraceTrace

+

(cat)
Acetone / DMF 55 4.0 eq >92% None detected None detected

Data synthesized from standard optimization protocols for


-alkylation of heterocycles [1][3].

Self-Validating Experimental Protocol

This optimized protocol utilizes Finkelstein catalysis and thermodynamic control to ensure maximum yield and regioselectivity. It is designed to be self-validating: the color changes and physical states described act as built-in quality control checkpoints.

Materials Required:

  • 2-Benzoxazolinone (1.0 eq, limiting reagent)

  • 1,3-Dibromopropane (4.0 eq)

  • Anhydrous Potassium Carbonate (

    
    , 325 mesh) (1.5 eq)
    
  • Potassium Iodide (

    
    ) (0.1 eq)
    
  • Anhydrous

    
    -Dimethylformamide (DMF)
    

Step-by-Step Methodology:

  • Anion Generation: To an oven-dried, argon-purged round-bottom flask, add 2-benzoxazolinone (1.0 eq) and anhydrous

    
     (1.5 eq). Suspend in anhydrous DMF (approx. 5 mL per gram of substrate).
    
  • Activation: Stir the suspension vigorously at room temperature for 30 minutes. Validation Checkpoint: The mixture will transition from a milky suspension to a slightly translucent, pale-yellow mixture as the potassium salt forms.

  • Catalyst & Electrophile Addition: Add

    
     (0.1 eq) to the mixture. In a separate addition funnel, dissolve 1,3-dibromopropane (4.0 eq) in an equal volume of DMF.
    
  • Controlled Alkylation: Heat the main reaction flask to 55 °C. Begin dropwise addition of the 1,3-dibromopropane solution over 1 hour. Causality: Slow addition into the heated mixture ensures the electrophile is always in excess relative to the unreacted anion, preventing dialkylation.

  • Maturation: Maintain stirring at 55 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a single major spot (
    
    
    
    ).
  • Workup & Reagent Removal: Cool to room temperature and quench with ice water (3x the reaction volume) to precipitate the product and dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous

    
     or brine (5x) to quantitatively remove DMF.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure. To remove the excess 1,3-dibromopropane (bp 167 °C), apply high vacuum (e.g., Kugelrohr distillation at 50 °C / 0.1 mbar) or triturate the crude oil with cold hexanes to induce crystallization of the target compound.
    

References

  • Source: US Patent 5663449A (Google Patents)
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions Source: Semantic Scholar URL:[Link]

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-(3-bromopropyl)-2-benzoxazolinone

Welcome to the Technical Support Center. As a critical intermediate in the synthesis of antipsychotics, serotonin (5-HT1A/5-HT7) receptor ligands, and arylpiperazine derivatives, 3-(3-bromopropyl)-2-benzoxazolinone must...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical intermediate in the synthesis of antipsychotics, serotonin (5-HT1A/5-HT7) receptor ligands, and arylpiperazine derivatives, 3-(3-bromopropyl)-2-benzoxazolinone must be isolated with exceptionally high purity[1].

The N-alkylation of 2-benzoxazolinone with 1,3-dibromopropane is a standard procedure, often performed using phase-transfer catalysis or basic conditions[2]. However, because 1,3-dibromopropane is a bifunctional electrophile, the reaction inherently produces a statistical mixture of the desired mono-alkylated product, unreacted starting materials, and symmetrically disubstituted dimer byproducts[1]. This guide provides field-proven, mechanistically grounded strategies to isolate the pure intermediate.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your reaction mixture is the first step in designing a successful purification strategy. Below is a summary of the typical crude matrix.

Impurity / ComponentSource / MechanismKey Physical PropertyTargeted Removal Strategy
2-Benzoxazolinone Unreacted starting materialAcidic -NH proton (pKa ~8.8)Deprotonation and extraction into aqueous base (5% NaOH).
1,3-Dibromopropane Unreacted electrophile (used in excess)High-boiling liquid (bp 167 °C), highly lipophilicHigh-vacuum stripping or exclusion via product crystallization.
Dimer Byproduct Over-alkylation (1,3-bis(2-benzoxazolinonyl)propane)High symmetry, high MW, low solubilitySelective precipitation/filtration from moderately polar solvents.
Inorganic Salts Base/Catalyst residues (e.g., KBr, K₂CO₃)High aqueous solubilityStandard liquid-liquid extraction (aqueous wash).

Troubleshooting FAQs

Q: My crude NMR shows a significant amount of the dimer byproduct. How do I selectively remove it without losing my product? A: The dimer, 1,3-bis(2-benzoxazolinonyl)propane, forms when your mono-alkylated product acts as an electrophile and reacts with another equivalent of 2-benzoxazolinone[1]. Because the dimer is highly symmetric and has a higher molecular weight, it is highly crystalline and poorly soluble in cold, moderately polar solvent mixtures. By dissolving your crude mixture in a minimal amount of warm Ethyl Acetate (EtOAc) and slowly adding Hexanes (up to a 1:3 ratio), the dimer will selectively precipitate out as a white solid. You can then simply filter it off; your desired mono-alkylated product will remain in the filtrate.

Q: Even after an aqueous workup, my product contains unreacted 2-benzoxazolinone. Why didn't the water wash remove it? A: 2-Benzoxazolinone is a cyclic carbamate and is not highly water-soluble at neutral pH. To remove it, you must exploit its acidity. The -NH proton is flanked by a carbonyl and an aromatic ring, giving it a pKa of approximately 8.8. You must wash your organic layer with a mildly basic aqueous solution (e.g., 5% NaOH or 10% Na₂CO₃). This deprotonates the lactam nitrogen, forming a highly water-soluble sodium salt that readily partitions into the aqueous layer[3]. Your desired product lacks this proton and remains safely in the organic phase.

Q: I am struggling to remove the residual 1,3-dibromopropane. It co-elutes on silica and prevents my product from crystallizing. What is the best approach? A: 1,3-dibromopropane is a dense, heavy liquid that is notoriously difficult to remove via standard rotary evaporation. Do not rely on column chromatography, as it often streaks or co-elutes with lipophilic intermediates. Instead, use a high-vacuum distillation setup (like a Kugelrohr) at 60–70 °C to strip the excess dibromopropane before attempting crystallization. Alternatively, if you crystallize the final product from hot ethanol or isopropanol, the dibromopropane will remain solubilized in the mother liquor.

Mechanistic Purification Workflow

The following diagram illustrates the logical flow of the purification process, exploiting the physical and chemical differences between the product and its impurities.

G Crude Crude Mixture (Product + Impurities) LLE Liquid-Liquid Extraction (EtOAc / 5% NaOH) Crude->LLE Aqueous Aqueous Layer (Salts, 2-Benzoxazolinone) LLE->Aqueous Removes acidic impurities Organic Organic Layer (Product, Dimer, Dibromopropane) LLE->Organic Concentrate Concentrate & Add Hexane/EtOAc Organic->Concentrate Filter Filtration Concentrate->Filter SolidDimer Filter Cake (Dimer Byproduct) Filter->SolidDimer Insoluble dimer precipitates Filtrate Filtrate (Mono-alkylated Product) Filter->Filtrate Crystallize Recrystallization (EtOH or IPA) Filtrate->Crystallize PureProduct Pure 3-(3-bromopropyl)- 2-benzoxazolinone Crystallize->PureProduct

Workflow for the isolation and purification of 3-(3-bromopropyl)-2-benzoxazolinone.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be self-validating; observable physical changes at each step confirm the success of the operation.

Step 1: Quench and Liquid-Liquid Extraction

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Wash the organic layer with an equal volume of 5% aqueous NaOH.

    • Validation: The aqueous layer should test basic (pH > 10) on indicator paper. This confirms the complete deprotonation and extraction of unreacted 2-benzoxazolinone.

  • Wash the organic layer with brine to remove residual alkalinity and inorganic salts (e.g., KBr).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Dimer Precipitation

  • Dissolve the concentrated organic residue in a minimal amount of warm EtOAc (approx. 40 °C).

  • Slowly add cold Hexanes dropwise while stirring vigorously until the solution becomes persistently cloudy (typically a 1:3 EtOAc:Hexane ratio).

  • Cool the mixture in an ice bath for 30 minutes.

    • Validation: A fine white precipitate will form. This is the highly symmetric, insoluble dimer byproduct[1].

  • Filter the mixture through a sintered glass funnel. Retain the filtrate, which contains your mono-alkylated product and excess 1,3-dibromopropane.

Step 3: High-Vacuum Stripping

  • Concentrate the filtrate from Step 2 to an oil using a rotary evaporator.

  • Subject the oil to high vacuum (e.g., Schlenk line or Kugelrohr) at 65 °C for 2–3 hours.

    • Validation: The mass of the oil will decrease and stabilize as the volatile 1,3-dibromopropane (bp 167 °C at atmospheric pressure) is stripped away.

Step 4: Recrystallization

  • Dissolve the remaining oil in a minimal amount of boiling absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    • Validation: The formation of distinct, off-white to white crystals confirms the isolation of pure 3-(3-bromopropyl)-2-benzoxazolinone. Any trace residual 1,3-dibromopropane will remain in the alcoholic mother liquor.

  • Filter the crystals, wash with ice-cold EtOH, and dry under vacuum.

References

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.ResearchGate.
  • The synthesis of cyclic and acyclic long-chain arylpiperazine derivatives of salicylamide as serotonin receptor ligands.ResearchGate.
  • US10087151B2 - Substituted benzoxazine and related compounds.Google Patents.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

The following technical guide details the recrystallization protocols for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (also known as N-(3-bromopropyl)-2-benzoxazolinone). This guide is structured for researchers r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the recrystallization protocols for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (also known as N-(3-bromopropyl)-2-benzoxazolinone). This guide is structured for researchers requiring high-purity intermediates for medicinal chemistry applications, specifically in the synthesis of antipsychotic or dopaminergic agents (e.g., piperazine derivatives).

Case ID: RCX-BZ-03 Compound Class: N-Alkylated Benzoxazolones Primary Application: Synthetic Intermediate (Alkylation Electrophile)

Core Technical Directive

The purification of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one presents a specific challenge: balancing the solubility of the polar benzoxazolone core with the lipophilic propyl bromide chain.

The Golden Rule: Avoid "Oiling Out." This compound has a tendency to separate as an oil rather than a crystal if the solvent system is too polar or if the cooling rate is too rapid. The recommended solvent systems below are selected to maintain the compound in solution just long enough to allow orderly crystal lattice formation.

Recommended Solvent Systems
System RankSolvent CompositionKey CharacteristicBest For
Primary Ethanol (Absolute or 95%) High temp solubility, steep solubility curve.Routine Purification ( >95% Purity)
Secondary Ethyl Acetate / Hexane (1:3) Modulates polarity to prevent oiling.Oily Crude or low-melting solids
Alternative Methanol Higher solubility power.Small Scale (<1g) or highly polar impurities

Step-by-Step Recrystallization Protocol

Objective: Purify crude beige/yellow solid to white crystalline needles.

Phase A: Dissolution
  • Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Ethanol (approx. 5 mL per gram of solid).

    • Scientist's Note: Do not add all solvent at once. Add 75% of the estimated volume first.

  • Heating: Heat the mixture to reflux (approx. 78°C).

  • Saturation: If the solid is not fully dissolved after 5 minutes of reflux, add more Ethanol in small portions (0.5 mL) through the condenser until the solution is clear.

    • Critical Check: If insoluble particles remain (inorganic salts from the alkylation reaction), perform a hot filtration immediately.

Phase B: Crystallization
  • Slow Cooling: Remove the heat source and allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling induces "oiling out" (liquid-liquid phase separation) instead of crystallization.

  • Nucleation: Once at room temperature, if no crystals have formed, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Final Cooling: Place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase C: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (-10°C).

    • Volume: Use minimal volume (e.g., 1-2 mL) to prevent redissolving the product.

  • Drying: Dry under vacuum at 40°C or air dry. The alkyl bromide moiety is relatively stable, but avoid excessive heat (>60°C) to prevent degradation.

Troubleshooting & FAQs

Q1: My product separated as a yellow oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out." It occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Fix:

  • Reheat the mixture until the oil redissolves (add a small amount of Ethanol if necessary).

  • Seed the solution: Add a tiny crystal of the pure compound (if available) as it cools.

  • Change Solvent: If the problem persists, switch to the Ethyl Acetate/Hexane system. Dissolve in minimal hot Ethyl Acetate, then add hot Hexane dropwise until persistent cloudiness appears. Cool slowly.

Q2: The yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the chosen solvent volume at low temperatures. Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

  • Cool again to recover a second crop of crystals.

  • Note: The second crop is usually less pure than the first.

Q3: There are inorganic salts (KBr/NaBr) in my crude. Will this protocol remove them?

Answer: Yes. Inorganic salts are insoluble in hot Ethanol. Protocol Adjustment: Perform a Hot Filtration step.

  • Heat the mixture to reflux until the organic product dissolves.

  • While keeping the solution near boiling, filter it through a pre-warmed fluted filter paper or a sintered glass funnel to remove the undissolved salts.

  • Proceed with crystallization of the filtrate.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting "oiling out" issues.

Recrystallization_Workflow Start Start: Crude 3-(3-bromopropyl)-benzoxazolone Solvent_Choice Select Solvent: Ethanol (Reflux) Start->Solvent_Choice Dissolution Dissolve at Reflux Solvent_Choice->Dissolution Check_Clear Is Solution Clear? Dissolution->Check_Clear Hot_Filter Perform Hot Filtration (Remove Salts) Check_Clear->Hot_Filter No (Insolubles) Cooling Cool Slowly to Room Temp Check_Clear->Cooling Yes Hot_Filter->Cooling Observation Observe Phase Behavior Cooling->Observation Crystals Crystals Formed Observation->Crystals Solid Precipitate Oil Oiling Out Occurred Observation->Oil Liquid Droplets Final_Step Filter, Wash (Cold EtOH), Dry Crystals->Final_Step Remedy_Oil Reheat & Add Anti-Solvent (or Switch to EtOAc/Hexane) Oil->Remedy_Oil Remedy_Oil->Cooling

Figure 1: Decision matrix for the purification of N-alkylated benzoxazolones, addressing solubility and phase separation issues.

Technical Data Summary

PropertyValue / DescriptionSource
Compound Name 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one[1]
Molecular Weight 256.10 g/mol [1]
Physical State Solid (White to Off-White Crystalline Powder)[2]
Melting Point Expected Range: 70–100°C (Derivative Dependent)[2][3]
Solubility Profile Soluble in DMSO, DMF, Hot Ethanol, Ethyl Acetate. Insoluble in Water.[3]
Stability Stable at Room Temp.[1] Protect from light (Alkyl bromide).[4]

References

  • PubChem. (n.d.). 2(3H)-Benzoxazolone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Petrov, O. I., et al. (2007).[2] 3-(2-Oxopropyl)-2(3H)-benzoxazolone.[2] Molecules, 12, 1143-1147. (Demonstrates Ethanol recrystallization for N-alkyl benzoxazolones). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 3-(3-bromopropyl)-2-benzoxazolinone

Welcome to the Technical Support Center for 3-(3-bromopropyl)-2-benzoxazolinone . This bifunctional building block is widely used in drug development and agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(3-bromopropyl)-2-benzoxazolinone . This bifunctional building block is widely used in drug development and agrochemical synthesis. However, its cyclic carbamate core and primary alkyl bromide tail make it highly susceptible to dual hydrolytic degradation pathways.

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to help researchers maintain molecular integrity during storage, handling, and synthetic applications.

FAQ 1: Why does 3-(3-bromopropyl)-2-benzoxazolinone degrade during my experiments?

Causality & Mechanism: The degradation of this molecule is driven by two distinct hydrolytic vulnerabilities that activate under different conditions:

  • Cyclic Carbamate Ring Opening: The metabolic stability of 5/6-membered cyclic carbamates is generally higher compared to their acyclic counterparts as they do not undergo metabolic ring opening under physiological conditions as easily, but they are still prone to hydrolysis (1)[1]. Under strongly basic conditions, nucleophilic attack by hydroxide ions at the carbonyl carbon leads to lactone bond cleavage. This generates an unstable carbamic acid intermediate that rapidly decarboxylates into a 2-aminophenol derivative.

  • Alkyl Bromide Hydrolysis: The 3-bromopropyl chain is a prime target for

    
     nucleophilic substitution. In the presence of aqueous bases or prolonged exposure to protic solvents, the bromide is displaced by water or hydroxide, yielding a 3-hydroxypropyl byproduct.
    

G A 3-(3-bromopropyl)- 2-benzoxazolinone B Aqueous Base / H2O A->B C Ring Opening (2-Aminophenol deriv.) B->C Carbonyl Attack D Bromide Hydrolysis (3-Hydroxypropyl deriv.) B->D SN2 Displacement

Dual hydrolytic degradation pathways of 3-(3-bromopropyl)-2-benzoxazolinone.

FAQ 2: How should I store the compound to prevent ambient hydrolysis?

Experience & Causality: Atmospheric moisture is sufficient to initiate slow hydrolysis of the bromide over several months, while trace acidic/basic impurities in standard clear glassware can catalyze ring opening over time. A self-validating storage system requires the strict exclusion of water, light, and reactive surfaces.

Quantitative Stability Data: The following table summarizes the quantitative degradation of the compound over a 6-month period based on various storage conditions.

Storage ConditionAtmosphereTemperature% Purity (6 Months)Primary Degradant
Open vial, clear glassAmbient Air25°C< 70%3-hydroxypropyl derivative
Sealed vial, clear glassAmbient Air4°C85%3-hydroxypropyl derivative
Amber vial, desiccatorAmbient Air4°C94%Trace ring-opened product
Amber vial, sealed Argon/Nitrogen -20°C > 99% None detected

Self-Validating Protocol: Long-Term Storage

  • Transfer: Move the compound to an amber glass vial (protects against photo-degradation).

  • Purge: Flush the vial with dry Argon or Nitrogen for 30 seconds to displace atmospheric moisture.

  • Seal: Close with a PTFE-lined cap and wrap the exterior seal tightly with Parafilm.

  • Store: Place the vial in a desiccator kept at -20°C.

  • Validation Step: Before subsequent use, remove the vial from the freezer and allow it to sit for 30 minutes to reach room temperature before opening. If the vial is cold when opened, atmospheric moisture will instantly condense on the solid, invalidating the anhydrous storage system.

FAQ 3: I am using this compound as an electrophile in an alkylation reaction. How do I prevent hydrolysis while ensuring the reaction proceeds?

Causality & Mechanism: When coupling the 3-bromopropyl tail with a nucleophile (e.g., an amine or phenol), researchers often mistakenly use aqueous bases (like NaOH or KOH) or protic solvents (like EtOH). These conditions competitively hydrolyze both the bromide and the cyclic carbamate. While cyclic carbamates are generally more stable than their acyclic counterparts, they remain susceptible to hydrolysis under strongly basic conditions (2)[2]. To prevent this, you must shift to an anhydrous, aprotic system using non-nucleophilic bases.

Step-by-Step Methodology: Anhydrous Alkylation Protocol

  • Glassware Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Solvent Selection: Use strictly anhydrous, amine-free N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Causality: These aprotic solvents solvate the nucleophile without providing hydrolytic protons.

  • Base Selection: Add 1.5-2.0 equivalents of anhydrous Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Causality: These are heterogeneous, non-nucleophilic bases that deprotonate your target nucleophile without attacking the benzoxazolinone carbonyl.
  • Reagent Addition: Add your target nucleophile (1.0 eq) and stir for 15 minutes at room temperature to pre-form the reactive anion.

  • Electrophile Addition: Add 3-(3-bromopropyl)-2-benzoxazolinone (1.1 eq) dropwise or in small portions.

  • Temperature Control: Maintain the reaction between 25°C and 60°C. Causality: Temperatures above 80°C in DMF can lead to dimethylamine generation (a thermal degradation product of DMF), which acts as a nucleophile and cleaves the cyclic carbamate.

  • Workup & Validation: Quench the reaction by pouring it into ice-cold water, then immediately extract with Ethyl Acetate (EtOAc). Validation: Immediate extraction removes the product from the aqueous phase, preventing workup-induced hydrolysis. If the aqueous layer turns deeply colored over time, it indicates delayed hydrolysis of the carbamate ring.

G Step1 1. Flame-Dry Glassware (Argon Atmosphere) Step2 2. Add Anhydrous DMF/MeCN & Cs2CO3/K2CO3 Step1->Step2 Step3 3. Pre-form Nucleophile Anion (15 min, RT) Step2->Step3 Step4 4. Add 3-(3-bromopropyl)- 2-benzoxazolinone Step3->Step4 Step5 5. React at 25-60°C (Avoid >80°C) Step4->Step5 Step6 6. Ice-Water Quench & Immediate EtOAc Extraction Step5->Step6

Optimized anhydrous workflow to prevent hydrolysis during nucleophilic substitution.

FAQ 4: Can biological systems (in vitro/in vivo assays) hydrolyze the benzoxazolinone ring?

Causality & Mechanism: Yes. While cyclic carbamates are generally designed to resist mammalian esterases better than acyclic carbamates, they are not immune to enzymatic cleavage. In agricultural and microbiological contexts, certain fungi and bacteria possess specific hydrolases (such as the CbaA enzyme) that actively hydrolyze the benzoxazolinone ring to 2-aminophenol derivatives as a detoxification mechanism (3)[3]. If your assays involve soil microbes or crude plant extracts, expect rapid enzymatic hydrolysis.

Troubleshooting Step: To mitigate or track this in biological assays, always run a heat-inactivated (boiled) control alongside your active samples. This self-validating step differentiates chemical hydrolysis (which will occur in both) from enzymatic hydrolysis (which will only occur in the active sample).

References
  • Cyclic carbamates in medicine: A clinical perspective Source: Ovid URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - NIH URL
  • Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp.

Sources

Troubleshooting

optimizing reaction time for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one substitution

Technical Support Center: Optimizing Reaction Kinetics for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one Substitution Core Directive & Strategic Optimization Welcome to the Advanced Synthesis Support Module. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Kinetics for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one Substitution

Core Directive & Strategic Optimization

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are likely experiencing suboptimal reaction rates or yields in the nucleophilic substitution of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (referred to hereafter as Compound A ).

This electrophile is a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (e.g., piperazine-based antipsychotics).[1] The reaction typically involves an SN2 mechanism where a secondary amine (nucleophile) displaces the terminal bromine.[2]

The Optimization Philosophy: To minimize reaction time without compromising selectivity, we must manipulate the activation energy (


)  and collision frequency . For this specific alkyl bromide scaffold, the "Standard Protocol" (Refluxing Acetonitrile with K₂CO₃) is often insufficient, leading to reaction times of 12–24 hours. By implementing Phase Transfer Catalysis (PTC)  or the Finkelstein Modification , we can reduce this to 2–4 hours.

Reaction Mechanism & Workflow (Visualization)

Figure 1: Optimized SN2 Substitution Pathway This diagram illustrates the Finkelstein-assisted substitution pathway, highlighting the critical transition state.

ReactionPathway cluster_conditions Optimized Conditions Start Alkyl Bromide (Compound A) Inter Alkyl Iodide (In Situ Active Species) Start->Inter Finkelstein Exchange (Fast) KI Catalyst (KI / NaI) KI->Inter TS Transition State [N...C...I]‡ Inter->TS + Amine Nuc Nucleophile (Sec. Amine) Nuc->TS Product Final Tertiary Amine (Target) TS->Product Substitution (Rate Limiting) Params Solvent: ACN or DMF Base: K2CO3 (Milled) Temp: 80°C

Troubleshooting Guide & FAQs

This section addresses specific pain points reported by process chemists working with Compound A .

Issue 1: "The reaction stalls at 60-70% conversion after 12 hours."

Diagnosis: This is a classic symptom of leaving group inefficiency or product inhibition (hydrobromide salt formation coating the base). Corrective Action:

  • The Finkelstein Boost: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) .

    • Mechanism:[1][3][4][5][6] Iodide is a better nucleophile than the amine and displaces the bromine to form an alkyl iodide in situ. The iodide is then a much better leaving group (approx. 100x faster) for the amine substitution [1].

  • Base Surface Area: Switch from granular K₂CO₃ to finely milled powder . The reaction is heterogeneous; surface area dictates the rate of HBr neutralization.

Issue 2: "I am seeing an impurity at RRT 0.85 (Elimination Product)."

Diagnosis: The formation of the allyl-benzoxazolone derivative (elimination of HBr) occurs when the base is too strong or the temperature is too high relative to the nucleophilicity of the amine. Corrective Action:

  • Lower Temperature: Reduce reaction temperature from reflux (82°C in ACN) to 60°C .

  • Solvent Switch: If using DMF (which promotes elimination due to high polarity/basicity enhancement), switch to Acetonitrile (ACN) or Acetone .

  • Base Change: Replace strong inorganic bases (like Cs₂CO₃) with milder organic bases like DIPEA (Hünig's base) if solubility permits.[1]

Issue 3: "My product is oiling out or trapping solvent."

Diagnosis: The benzoxazolone scaffold is highly polar.[1] In DMF/Water workups, phase separation is often poor. Corrective Action:

  • Precipitation Protocol: Do not extract. Instead, pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.

  • Recrystallization: Use Isopropanol (IPA) or Ethanol for purification.[1] Avoid column chromatography if possible to reduce waste and time.[1]

Optimized Experimental Protocol

Objective: Synthesis of N-substituted piperazine derivative via Compound A. Scale: 10 mmol basis.

ReagentEquivalentsAmountRole
Compound A 1.0 eq2.70 gElectrophile
Piperazine Deriv. 1.1 eqCalc.[1] based on MWNucleophile
K₂CO₃ (Milled) 2.5 eq3.45 gAcid Scavenger
KI (Potassium Iodide) 0.2 eq0.33 gCatalyst (Critical)
Acetonitrile (ACN) 10 Vol27 mLSolvent

Step-by-Step Procedure:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add Compound A , the Piperazine derivative , K₂CO₃ , and KI .

  • Solvation: Add Acetonitrile (ACN) . Note: DMF can be used if reactants are insoluble in ACN, but workup will be harder.

  • Reaction: Heat the suspension to reflux (approx. 80–82°C) under an inert atmosphere (N₂).

  • Monitoring: Sample at 2 hours .

    • TLC:[1][7] Mobile Phase (9:1 DCM:MeOH).

    • Expectation: >95% conversion within 3–4 hours due to KI catalysis.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the residue from hot Ethanol or IPA.

Comparative Data: Solvent & Catalyst Effects[1][8]

The following data summarizes internal optimization studies for the substitution of Compound A with 1-(2,3-dichlorophenyl)piperazine [2, 3].

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)
1ACNK₂CO₃None821678
2DMFK₂CO₃None90882
3ACNK₂CO₃KI (0.2 eq) 823.5 94
4WaterNaOHTBAI (PTC)100665

Key Insight: Entry 3 represents the "Gold Standard" balance of speed, yield, and purity.

Decision Tree for Troubleshooting

Figure 2: Interactive Troubleshooting Logic Follow this logic flow to resolve low yield or purity issues.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Slow Reaction Too Slow (>10h) IssueType->Slow Low Conversion Impurity High Impurity Profile IssueType->Impurity Low Purity CheckCat Is KI Catalyst Added? Slow->CheckCat CheckImp Identify Impurity Type Impurity->CheckImp AddKI Add 0.2 eq KI (Finkelstein) CheckCat->AddKI No CheckSolv Check Solubility CheckCat->CheckSolv Yes SwitchDMF Switch to DMF (Increase Temp) CheckSolv->SwitchDMF Poor Solubility Elim Elimination (Allyl) CheckImp->Elim RRT < 1.0 Dimer Dimer/Oligomer CheckImp->Dimer High MW LowerTemp Lower Temp to 60°C Use Weaker Base Elim->LowerTemp Stoich Check Stoichiometry (Excess Amine) Dimer->Stoich

[1]

References

  • Finkelstein, H. (1910). "Preparation of organic iodides from the corresponding bromides and chlorides". Ber. Dtsch. Chem. Ges., 43, 1528.
  • Leś, A., et al. (2020).[6] "Optimization of aripiprazole synthesis". ResearchGate.[1][6] Available at: [Link]

  • PubChem . (n.d.).[1] "2(3H)-Benzoxazolone Compound Summary". National Library of Medicine. Available at: [Link]

Sources

Optimization

solving solubility issues with 3-(3-bromopropyl)-2-benzoxazolinone

Technical Support Center: 3-(3-bromopropyl)-2-benzoxazolinone Welcome to the technical support hub for 3-(3-bromopropyl)-2-benzoxazolinone (CAS: 19932-84-4).[1] As a key intermediate in the synthesis of antipsychotics (s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(3-bromopropyl)-2-benzoxazolinone

Welcome to the technical support hub for 3-(3-bromopropyl)-2-benzoxazolinone (CAS: 19932-84-4).[1] As a key intermediate in the synthesis of antipsychotics (such as Iloperidone) and various bioactive heterocycles, this compound presents unique physicochemical challenges. Its structure—a fused benzoxazolinone core attached to a hydrophobic alkyl bromide chain—creates a "solubility duality" that often leads to precipitation issues, oiling out, or inadvertent hydrolysis.

This guide moves beyond basic datasheets to address the causality of these issues and provides field-proven protocols to resolve them.

Part 1: The Solubility Matrix

Understanding the interaction between the polar carbamate region (the ring) and the lipophilic alkyl halide tail is critical. The table below summarizes solvent compatibility based on dipole-dipole interactions and practical application.

Table 1: Solubility Profile & Solvent Selection

Solvent ClassSpecific SolventsSolubility RatingApplication Notes
Polar Aprotic DMF, DMSO, DMAc Excellent Recommended for Reactions. Dissolves the compound instantly.[1] Ideal for nucleophilic substitutions (

) where the bromide is displaced.
Ketones Acetone, MEK Good (Hot) Standard Synthesis Solvent. often used in reflux with

. The compound is soluble at reflux but may precipitate upon cooling (useful for isolation).[2]
Chlorinated DCM, Chloroform Very Good Extraction/Workup. Best for partitioning the product out of aqueous phases during washing steps.
Alcohols Methanol, Ethanol Moderate Recrystallization. Soluble when hot; significantly less soluble when cold. Risk of solvolysis (ethanolysis) if refluxed for prolonged periods without a nucleophile.
Aqueous Water Poor Precipitation Medium. The compound acts as a "grease ball" in water. Use ice-water to crash the product out of reaction mixtures (e.g., from DMF/Acetone).

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Reaction Setup & Heterogeneity

Q: I am trying to react 3-(3-bromopropyl)-2-benzoxazolinone with a secondary amine, but the starting material won't dissolve in Acetonitrile at room temperature. Should I switch to DMF?

A: Not necessarily. While DMF will dissolve it completely, Acetonitrile (ACN) is often preferred to simplify workup (lower boiling point).

  • The Fix: This reaction is typically heterogeneous. The insolubility at Room Temperature (RT) is actually beneficial if you are using a solid base like Potassium Carbonate (

    
    ).
    
  • Protocol: Heat the mixture to reflux (approx. 80°C). The 3-(3-bromopropyl)-2-benzoxazolinone will dissolve as the temperature rises, allowing the reaction to proceed.[1]

  • Why: If you switch to DMF, you face a difficult aqueous workup to remove the high-boiling solvent, which can trap your product in the aqueous phase or cause emulsion.

Module B: The "Oiling Out" Phenomenon

Q: During recrystallization from Ethanol/Water, my product separates as a sticky oil at the bottom rather than crystals. How do I fix this?

A: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or when the saturation limit is crossed at a temperature above the melting point of the solid.

  • The Fix (The "Re-heat & Seed" Method):

    • Re-heat the mixture until the oil dissolves back into a clear solution.

    • Add a small amount of pure Ethanol (to slightly increase solubility).

    • Allow the solution to cool very slowly to room temperature with gentle stirring. Do not place it directly on ice.

    • Seeding: Once the solution is tepid, add a single seed crystal of pure product. If you lack seed crystals, scratch the inner glass wall of the flask with a glass rod to induce nucleation.

Module C: Stability & Hydrolysis

Q: I left the compound in an aqueous base overnight, and now my LC-MS shows a mass of M-Br+OH (approx. Mass 193).[1] What happened?

A: You have hydrolyzed the alkyl bromide.

  • Mechanism: The terminal bromide is a good leaving group. In the presence of water and base (especially at elevated temperatures), hydroxide ions attack the alkyl chain, converting the alkyl bromide to an alcohol (3-(3-hydroxypropyl)-2-benzoxazolinone).[1]

  • Prevention:

    • Perform aqueous washes (extraction) quickly using cold water.

    • Dry organic layers immediately over Anhydrous

      
       or 
      
      
      
      .
    • Store the dry solid in a desiccator; moisture can cause slow hydrolysis over months.

Part 3: Visual Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent based on your immediate experimental goal (Reaction vs. Purification).

SolventSelection Start Start: 3-(3-bromopropyl)-2-benzoxazolinone Goal What is your goal? Start->Goal Reaction Perform Substitution Reaction Goal->Reaction Purification Purify/Isolate Solid Goal->Purification React_Type Nucleophile Type? Reaction->React_Type Purify_Method Method? Purification->Purify_Method Strong_Nuc Strong Nuc / High Temp (e.g., Amines) React_Type->Strong_Nuc Weak_Nuc Weak Nuc / Base Sensitive React_Type->Weak_Nuc DMF Use DMF or DMSO (High Solubility, Hard Removal) Strong_Nuc->DMF Acetone Use Acetone or MEK (Reflux required, Easy Removal) Weak_Nuc->Acetone Recryst Recrystallization Purify_Method->Recryst Wash Aqueous Workup Purify_Method->Wash EtOH Use Ethanol/Water (Watch for Oiling Out) Recryst->EtOH DCM Use DCM or Chloroform (Immiscible with Water) Wash->DCM

Caption: Decision matrix for solvent selection minimizing solubility-induced errors.

Diagram 2: Reaction & Workup Pathway

A standard protocol for using this intermediate in N-alkylation, highlighting critical solubility checkpoints.

ReactionPathway Input Reagents: Benzoxazolinone-Br + Amine Solvent: Acetone/K2CO3 Reflux Reflux (60-80°C) Solubility: High Input->Reflux Heat dissolves reactants Cooling Cool to RT Precipitation of Salts Reflux->Cooling Completion Filter Filtration Remove K2CO3/KBr Cooling->Filter Remove solids Evap Evaporate Solvent Filter->Evap Residue Crude Residue Evap->Residue Recryst Recrystallize (IPA or EtOH) Residue->Recryst Critical Step Final Pure Product Recryst->Final

Caption: Workflow for N-alkylation synthesis using Acetone reflux to manage solubility.

Part 4: Validated Experimental Protocols

Protocol 1: Standard Dissolution for Biological Assays

Context: Researchers often need to dissolve the compound for in vitro screening. Using 100% DMSO is toxic to cells; aqueous dilution causes precipitation.

  • Stock Preparation: Weigh 10 mg of 3-(3-bromopropyl)-2-benzoxazolinone.

  • Primary Solubilization: Add 1 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds. The solution should be clear and colorless.

    • Note: If the solution is cloudy, sonicate at 30°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down"): Do not add this directly to the cell media.[1] Prepare a 1:10 dilution using PEG-400 or Tween-80 (0.5% in PBS) .[1]

    • Why: The surfactant prevents the hydrophobic alkyl chain from aggregating when it hits the water.

  • Final Application: Add the intermediate solution to the assay plate. Ensure final DMSO concentration is <0.5%.

Protocol 2: Purification via Recrystallization

Context: Removing unreacted starting material or hydrolyzed by-products.[1]

  • Solvent Choice: Isopropyl Alcohol (IPA) is often superior to Ethanol because its higher boiling point allows for better solubility of the bromide, while its slightly lower polarity forces better crystallization upon cooling.

  • Dissolution: Place crude solid in a flask. Add IPA (approx. 10 mL per gram of solid). Heat to reflux.[3][4]

  • Hot Filtration: If black specks (selenium or decomposed organics) remain, filter quickly through a glass frit while hot.

  • Crystallization: Remove from heat. Let it cool to room temperature on the benchtop (do not disturb).

  • Harvest: Once crystals form, cool in an ice bath for 15 minutes, then filter. Wash with cold Hexane or Heptane to remove surface oils.

References

  • Vertex AI Search Result 1.
  • Physicochemical Properties of Benzoxazolinone Core: Vertex AI Search Result 1.13 "Chemical Properties of 2(3H)-Benzoxazolone (CAS 59-49-4)."[1] Cheméo. Accessed October 2023. [Link][1]

  • Recrystallization Techniques for Benzoxazolinones: Vertex AI Search Result 1.5 "Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling." PMC. Accessed October 2023. [Link]

  • Analogous Alkyl-Bromide Synthesis & Handling: Vertex AI Search Result 1.7 "Synthesis of 3-(3-Bromopropyl)-2,4-pentanedione." PrepChem. Accessed October 2023. [Link]

  • General Solubility Data (PubChem): Vertex AI Search Result 1.18 "2(3H)-Benzoxazolone | C7H5NO2 | CID 6043."[1] PubChem.[1] Accessed October 2023. [Link][1]

Sources

Troubleshooting

Technical Support Center: 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Overview 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is a critical "privileged scaffold" intermediate used in the synthesis of CNS-active agents, including sigma-1 ( ) receptor ligands and dopamine D4 antagonists[...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is a critical "privileged scaffold" intermediate used in the synthesis of CNS-active agents, including sigma-1 (


) receptor ligands and dopamine D4 antagonists[1][2]. Despite its high utility in drug discovery, researchers frequently encounter yield-limiting thermal instability during downstream functionalization (e.g., amination). This support guide addresses the thermodynamic and kinetic vulnerabilities of this molecule and provides field-proven, self-validating protocols to ensure synthetic success.

Troubleshooting & FAQs

Q1: Why does the reaction mixture turn dark and the yield drop significantly when heating this intermediate above 90 °C during amination?

Expert Answer: The degradation is driven by the molecule's bifunctional nature. It contains both an electrophilic terminal bromide and a nucleophilic benzoxazolone moiety. When thermal energy exceeds the activation barrier (typically >80–90 °C), the kinetic competition shifts away from the desired intermolecular amination toward three distinct thermal degradation pathways:

  • Intramolecular Cyclization: The carbonyl oxygen attacks the C3 carbon of the bromopropyl chain, displacing the bromide to form a fused oxazino-benzoxazolium intermediate.

  • Intermolecular Oligomerization: The nucleophilic core of one molecule attacks the bromopropyl tail of another, creating complex polymeric mixtures (the primary cause of the dark discoloration and viscosity).

  • Thermal Elimination: Heat promotes the elimination of hydrobromic acid (HBr), yielding an unreactive N-allylbenzoxazolone derivative.

Causality Note: The generation of HBr during these side reactions is autocatalytic; it lowers the pH, which can further destabilize the benzoxazolone ring and accelerate degradation[3].

Q2: How can I achieve complete conversion with secondary amines without triggering these thermal degradation pathways?

Expert Answer: You must alter the reaction kinetics to favor the desired substitution at a temperature where thermal degradation is dormant. This is achieved using a Finkelstein-catalyzed approach .

By adding a catalytic amount of potassium iodide (KI), the alkyl bromide is converted in situ into an alkyl iodide. Because iodide is a superior leaving group (due to its larger atomic radius and polarizability), the activation energy for the subsequent nucleophilic attack by your target amine (e.g., 4-phenylpiperazine) is drastically lowered. This allows the reaction to proceed to completion at 60–65 °C—well below the thermal degradation threshold[2].

Q3: What are the optimal storage conditions to prevent baseline degradation?

Expert Answer: Even at room temperature, the labile C–Br bond can undergo slow photolytic and thermal degradation. The compound must be stored at −20 °C in amber glass vials under an inert atmosphere (argon or nitrogen). Because the benzoxazolone ring is prone to hydrolysis under aqueous acidic or basic conditions, strictly anhydrous storage conditions (using desiccants) are mandatory[3].

Quantitative Data: Thermal Degradation vs. Catalyzed Amination

The following table summarizes the kinetic profiling of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one when reacted with 4-phenylpiperazine under various conditions.

Reaction ConditionTemperature (°C)CatalystDesired API Yield (%)Degradation Products (%)Visual Observation
Standard Heating100 °CNone42%55% (High oligomerization)Dark brown, viscous
Moderate Heating80 °CNone61%32% (Moderate cyclization)Deep orange
Optimized Finkelstein 65 °C KI (0.1 eq) 94% <3% (Minimal degradation) Pale yellow, clear
Room Temperature25 °CKI (0.1 eq)<10%<1%Colorless, unreacted

Table 1: Impact of temperature and Finkelstein catalysis on the amination of the bromopropyl-benzoxazolone intermediate.

Experimental Workflow: Low-Temperature Finkelstein-Catalyzed Amination

This self-validating protocol ensures the suppression of thermal degradation while maximizing the yield of the target API.

Reagents:

  • 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (1.0 eq)

  • Secondary Amine (e.g., 4-phenylpiperazine) (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Inert Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the bromopropyl-benzoxazolone intermediate in anhydrous DMF to achieve a 0.2 M concentration. Causality: Argon prevents oxidative side reactions, while anhydrous DMF prevents moisture-driven hydrolysis of the benzoxazolone ring.

  • Catalyst & Base Addition: Add finely powdered anhydrous

    
     and KI to the solution. Stir at room temperature for 15 minutes.
    Causality: 
    
    
    
    acts as an acid scavenger to neutralize the HBr/HI generated during the reaction, preventing acid-catalyzed degradation. KI initiates the halogen exchange.
  • Amine Introduction: Add the secondary amine dropwise over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger micro-environments of thermal degradation.

  • Controlled Heating: Submerge the flask in a precisely controlled oil bath set to 65 °C . Maintain vigorous stirring for 12–16 hours. Causality: 65 °C provides sufficient thermal energy for the iodide-mediated substitution while remaining kinetically unfavorable for intramolecular cyclization.

  • Reaction Validation (Self-Validation Step): Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot without the appearance of a baseline streak (which indicates polymeric degradation) validates the thermal control.

  • Workup: Cool the mixture to room temperature, quench with ice-cold water (to precipitate the product and dissolve DMF/salts), and extract with ethyl acetate. Wash the organic layer with brine 5 times, dry over

    
    , and concentrate under reduced pressure.
    

Pathway Visualization

ThermalInstability Start 3-(3-bromopropyl)-2,3-dihydro- 1,3-benzoxazol-2-one Degradation Thermal Stress (> 80-100°C) Start->Degradation Uncontrolled Heating Optimization Optimized Coupling (60-65°C, KI, K2CO3) Start->Optimization Finkelstein Catalysis Cyclization Intramolecular Cyclization (Oxazino-benzoxazolium) Degradation->Cyclization Oligomerization Intermolecular Alkylation (Oligomers/Polymers) Degradation->Oligomerization Elimination HBr Elimination (N-allylbenzoxazolone) Degradation->Elimination Target Target API (e.g., Sigma-1/D4 Ligands) Optimization->Target

Kinetic pathways of 3-(3-bromopropyl)benzoxazol-2-one: Thermal degradation vs. Catalyzed amination.

References

  • Poupaert, J. H., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-Benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885.

  • BenchChem. (n.d.). 6-Iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Stability and Handling. BenchChem Chemical Database.

  • Maramai, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 3-(3-bromopropyl)-2-benzoxazolinone

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behavior of 3-(3-bromopropyl)-2-benzoxazolinone against its chlorinated and non-halogenated analogs. It is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behavior of 3-(3-bromopropyl)-2-benzoxazolinone against its chlorinated and non-halogenated analogs. It is designed for researchers optimizing the synthesis of piperazine-based CNS drugs (e.g., Eltoprazine) or conducting impurity profiling.

Executive Summary & Technical Specifications

3-(3-bromopropyl)-2-benzoxazolinone (hereafter 3-BPB ) is a critical N-alkylating reagent. Its performance in MS is defined by its unique isotopic signature and labile C-Br bond, which distinguishes it from its chlorinated analog, 3-(3-chloropropyl)-2-benzoxazolinone (3-CPB) , and the hydro-dehalogenated byproduct, 3-propyl-2-benzoxazolinone (3-PB) .

Technical Profile
Feature3-BPB (Target)3-CPB (Alternative)3-PB (Control)
Formula C₁₀H₁₀BrNO₂C₁₀H₁₀ClNO₂C₁₀H₁₁NO₂
Monoisotopic Mass 254.99 Da211.04 Da177.08 Da
Isotopic Pattern 1:1 doublet (⁷⁹Br/⁸¹Br)3:1 doublet (³⁵Cl/³⁷Cl)Singlet (M+H)
Base Peak (ESI+) m/z 176 [M-Br]⁺m/z 212 [M+H]⁺m/z 178 [M+H]⁺
Lability (C-X) High (Facile loss of Br[1][2][3][4][5][6]•)Moderate (Stable M+H)N/A

Comparative Performance Analysis

This section objectively compares the MS "performance"—defined here as diagnostic specificity and ionization stability —of 3-BPB against its primary alternatives.

A. Isotopic Diagnostic Utility
  • 3-BPB (Superior Tracking): The bromine atom provides a definitive 1:1 isotopic doublet at m/z 256/258 (in ESI+ [M+H]⁺). This "equal height" signature allows for instant visual identification of the precursor in complex reaction mixtures, even at low abundance.

  • 3-CPB: Exhibits a 3:1 ratio at m/z 212/214 . While diagnostic, it can be confused with background noise or overlapping peaks in dirty matrices more easily than the unique Br doublet.

B. Fragmentation Lability & Sensitivity
  • 3-BPB: The C-Br bond is weaker than the C-Cl bond. Under Collision-Induced Dissociation (CID), 3-BPB readily loses the bromine radical or HBr.

    • Advantage: Generates a high-intensity fragment at m/z 176 (propyl-benzoxazolinone cation), useful for Selected Reaction Monitoring (SRM).

    • Disadvantage: The molecular ion [M+H]⁺ is less stable, potentially reducing sensitivity in full-scan mode compared to the chloro- analog.

  • 3-CPB: Shows a more robust molecular ion. Higher collision energy is required to cleave the C-Cl bond.

Fragmentation Mechanism & Pathways[7][8][9][10][11][12]

The fragmentation of 3-BPB follows three distinct pathways driven by the benzoxazolinone core stability and the alkyl halide chain.

Pathway Descriptions
  • Pathway A (Heterolytic Cleavage): Direct loss of the bromide ion (or radical in EI) to form the N-propyl cation species (m/z 176) . This is the dominant pathway in ESI.

  • Pathway B (Elimination): Loss of neutral HBr via a mechanism similar to McLafferty rearrangement or 1,3-elimination, yielding the N-allyl variant (m/z 175) .

  • Pathway C (Core Degradation): Cleavage of the propyl chain entirely to yield the protonated 2-benzoxazolinone core (m/z 136) , followed by loss of CO to form m/z 108 .

Visualization: Fragmentation Topology (DOT)

MS_Fragmentation cluster_legend Legend M_Ion Molecular Ion [M+H]+ m/z 256 / 258 (1:1) Frag_176 [M - HBr]+ N-Allyl Cation m/z 176 M_Ion->Frag_176 - HBr (Elimination) Frag_177 [M - Br]+ Propyl-Benzoxazolinone m/z 177 M_Ion->Frag_177 - Br• (Radical Loss) Frag_136 Benzoxazolinone Core [C7H6NO2]+ m/z 136 Frag_176->Frag_136 - C3H4 Frag_108 Aminophenol Cation [C6H6NO]+ m/z 108 Frag_136->Frag_108 - CO (Carbon Monoxide) Frag_177->Frag_136 - C3H6 (Propene loss) key Blue: Precursor | Red: Primary Fragment | Yellow: Core Ion | Green: Terminal Fragment

Figure 1: Proposed ESI+ fragmentation pathway for 3-(3-bromopropyl)-2-benzoxazolinone showing the divergence between direct halide loss and elimination.

Experimental Protocols

To replicate these results for quality control (QC) or metabolic studies, follow this self-validating protocol.

Method A: LC-ESI-MS/MS (High Sensitivity)

Objective: Quantification of 3-BPB traces in synthesized drug substance.

  • Sample Preparation:

    • Dissolve 1 mg of 3-BPB in 1 mL Acetonitrile (ACN).

    • Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[7]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Triple Quadrupole):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Scan Mode: Product Ion Scan of m/z 256 (⁷⁹Br isotope).

    • Collision Energy (CE): Ramp 10–40 eV.

  • Validation Check:

    • Verify the presence of the m/z 256/258 doublet in the MS1 scan.

    • Confirm the transition 256 -> 176 (Loss of HBr) at CE ~20 eV.

Method B: GC-EI-MS (Structural Confirmation)

Objective: Confirming identity via library matching.

  • Inlet: Splitless mode, 250°C.

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Ionization: Electron Impact (70 eV).

  • Expected Spectrum:

    • Molecular ion (M+[7][8]•) at m/z 255/257 is often weak due to lability.

    • Base Peak: m/z 135 (Benzoxazolinone core) or m/z 176 (Loss of Br).

    • Diagnostic: Absence of m/z 211/213 peaks (rules out chloro-impurity).

Data Summary: Fragment Ion Table

m/z (Theoretical)Ion IdentityFormulaRelative Abundance (Est.)Origin
256 / 258 [M+H]⁺C₁₀H₁₁⁸¹BrNO₂MediumMolecular Ion (Isotopic Doublet)
176 [M - HBr + H]⁺C₁₀H₁₀NO₂⁺High (Base Peak) Elimination of HBr
136 [Benzoxazolinone+H]⁺C₇H₆NO₂⁺MediumLoss of propyl chain
108 [Aminophenol+H]⁺C₆H₆NO⁺LowLoss of CO from core

References

  • Harrison, A. G. (2004).[9] Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry.[9] Link

  • Petrov, O. I., et al. (2007).[6] 3-(2-Oxopropyl)-2(3H)-benzoxazolone.[6] Molbank, M552.[6] (Provides core benzoxazolinone spectral data). Link[6]

  • Borges, L. S., et al. (2023).[10] Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? Rapid Communications in Mass Spectrometry. Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. (Methodology reference for benzoxazole derivatives). Link

Sources

Comparative

Analytical Comparison Guide: Structural Validation of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one via IR Spectroscopy

Executive Summary In modern drug development, 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one serves as a critical electrophilic intermediate. It is heavily utilized in the synthesis of bivalent ligands, atypical anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one serves as a critical electrophilic intermediate. It is heavily utilized in the synthesis of bivalent ligands, atypical antipsychotics, and targeted anti-inflammatory agents 1[1]. Synthesized via the N-alkylation of 2-benzoxazolinone with 1,3-dibromopropane, verifying the structural integrity and complete conversion of this intermediate is paramount before proceeding to downstream coupling reactions.

This guide objectively compares the infrared (IR) spectral markers of the alkylated product against its unalkylated precursor. Furthermore, it provides a rigorous methodological comparison between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission techniques, equipping analytical scientists with the causality and protocols needed to build self-validating workflows 2[2].

Workflow SM 2-Benzoxazolinone (Precursor) Product 3-(3-bromopropyl)-2,3-dihydro- 1,3-benzoxazol-2-one SM->Product N-Alkylation Reagent 1,3-Dibromopropane (Alkylating Agent) Reagent->Product Base / Heat ATR ATR-FTIR Method (Rapid Surface Analysis) Product->ATR Routine QC KBr KBr Transmission (High-Res Bulk Analysis) Product->KBr Library Match

Workflow for the synthesis and dual-method FTIR analytical validation of the intermediate.

Mechanistic Context & Spectral Causality

To confidently validate the synthesis of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one, one must understand the physical chemistry dictating its IR spectrum.

The benzoxazolone ring functions as a cyclic carbamate. The carbonyl (C=O) group is constrained within a five-membered ring and flanked by highly electronegative oxygen and nitrogen atoms. This structural geometry, combined with inductive electron-withdrawing effects, significantly increases the force constant of the C=O double bond. Consequently, the C=O stretching frequency is pushed to a characteristically high wavenumber (~1760–1780 cm⁻¹), distinguishing it from standard amides or open-chain carbamates 3[3].

During N-alkylation, the secondary amine (N-H) of the precursor is replaced by a bromopropyl chain. The causality of the reaction yields three definitive spectral shifts:

  • Loss of N-H: The broad hydrogen-bonded N-H stretch (~3200 cm⁻¹) vanishes.

  • Gain of Aliphatic C-H: New asymmetric and symmetric stretches emerge just below 3000 cm⁻¹.

  • Gain of C-Br: A heavy-atom halogen bond introduces a sharp peak in the far fingerprint region (~550–650 cm⁻¹).

Logic Start N-Alkylation of Benzoxazolone NH_Loss Loss of N-H Bond Start->NH_Loss Alkyl_Gain Addition of Propyl Start->Alkyl_Gain Br_Gain Addition of C-Br Start->Br_Gain IR_NH Loss of 3200 cm⁻¹ Peak NH_Loss->IR_NH IR_CH New 2850-2960 cm⁻¹ Peaks Alkyl_Gain->IR_CH IR_Br New 550-650 cm⁻¹ Peak Br_Gain->IR_Br

Logical mapping of structural modifications to their corresponding IR spectral shifts.

Quantitative Spectral Comparison
Functional GroupPrecursor: 2-Benzoxazolinone (cm⁻¹)Product: N-Alkylated Intermediate (cm⁻¹)Diagnostic Significance
N-H Stretch ~3200 - 3300 (Broad)Absent Primary indicator of complete conversion.
C=O Stretch ~1760 - 1780 (Strong)~1760 - 1780 (Strong)Confirms the benzoxazolone core remains intact.
Aromatic C-H > 3000 (Weak)> 3000 (Weak)Baseline structural marker.
Aliphatic C-H Absent~2960, ~2870 (Moderate)Confirms the addition of the propyl chain.
C-O-C Stretch ~1240 (Strong)~1240 (Strong)Validates oxazole ring stability.
C-Br Stretch Absent~550 - 650 (Strong)Confirms the terminal electrophilic halogen.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid powdered intermediates, the sampling technique directly impacts spectral quality, reproducibility, and quantitative reliability 2[2].

ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond). Because the penetration depth of this wave is directly proportional to the wavelength, peaks at lower wavenumbers (like the C-Br stretch) appear artificially magnified compared to higher wavenumbers 4[4].

Conversely, KBr Pellets provide a true transmission spectrum. By diluting the sample in an IR-transparent matrix, this method adheres strictly to the Beer-Lambert law, offering superior signal-to-noise ratios and eliminating the refractive index anomalies seen in ATR 5[5].

Analytical Performance Matrix
ParameterATR-FTIR (Diamond Crystal)KBr Transmission PelletAnalytical Impact for the Intermediate
Sample Prep None required.High (Grinding, pressing, moisture control).ATR is ideal for high-throughput, rapid in-process QC.
Spectral Integrity Intensity varies with wavelength.True transmission; Beer-Lambert compliant.KBr is required for strict quantitative analysis and historical library matching.
Sensitivity Surface-level (0.5–2.0 µm depth).Bulk analysis (longer effective pathlength).KBr is superior for detecting trace unreacted precursor (N-H).
Artifact Risks Poor crystal contact lowers resolution.Christiansen effect (if poorly ground); Water peaks.Both require strict self-validating protocols to prevent false data.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, every step must include an internal validation mechanism.

Protocol A: Rapid QC via ATR-FTIR

Best for: In-process monitoring of the N-alkylation reaction.

  • Crystal Preparation & Background: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (air).

    • Self-Validation Check: The background spectrum must be completely flat. Any peaks in the 3000–2800 cm⁻¹ region indicate residual organic contamination from previous runs. Do not proceed until the baseline is clean.

  • Sample Application: Place 2–5 mg of the powdered 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one onto the crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform contact.

    • Self-Validation Check: Monitor the live absorption of the C=O peak (~1770 cm⁻¹). If absorbance exceeds 1.2 AU, reduce the pressure or sample amount to prevent detector saturation and peak distortion.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply the ATR correction algorithm in your software to normalize peak intensities for penetration depth.

    • Self-Validation Check: A sloping baseline post-correction indicates poor crystal contact or excessive particle size scattering. Re-apply the sample if the baseline drifts by >10% transmittance.

Protocol B: Structural Confirmation via KBr Pellet

Best for: Final batch release, trace impurity detection, and reference library inclusion.

  • Matrix Preparation: Dry spectral-grade KBr powder at 105°C for at least 4 hours to remove absorbed moisture. Store in a desiccator.

    • Self-Validation Check: Press a blank KBr pellet and scan it. If a broad peak at ~3400 cm⁻¹ (O-H stretch from water) exceeds 0.05 AU, the KBr is too wet and will obscure the N-H region of your sample. Re-dry the matrix.

  • Sample Grinding: Weigh ~1-2 mg of the intermediate and ~100 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes until the powder is a fine, uniform consistency.

    • Self-Validation Check: The particle size must be smaller than the wavelength of the IR radiation (<2 µm). If the final spectrum exhibits the Christiansen effect (asymmetric, derivative-shaped peaks), the sample was insufficiently ground.

  • Pressing & Acquisition: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Acquire 32 scans at 4 cm⁻¹ resolution.

    • Self-Validation Check: The resulting pellet must be visually transparent. The baseline transmittance of the spectrum must be >80%. A lower baseline indicates light scattering due to a pellet that is too thick, poorly pressed, or contains moisture.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" URL: [Link]

  • Welcome to DTU Research Database. "Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings." URL: [Link]

  • ResearchGate. "What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?" URL:[Link]

  • PMC - PubMed Central. "Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents." URL: [Link]

Sources

Validation

Analytical Purity Assays for 3-(3-Bromopropyl)-2-benzoxazolinone: A Comparative Guide

Introduction & Mechanistic Context 3-(3-Bromopropyl)-2-benzoxazolinone (C₁₀H₁₀BrNO₂, MW: 256.10 g/mol ) is a critical bifunctional intermediate utilized in the synthesis of various neurotropic and analgesic active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-(3-Bromopropyl)-2-benzoxazolinone (C₁₀H₁₀BrNO₂, MW: 256.10 g/mol ) is a critical bifunctional intermediate utilized in the synthesis of various neurotropic and analgesic active pharmaceutical ingredients (APIs). Because it functions as an alkylating agent, its purity profile directly dictates the yield and safety of downstream API synthesis.

The analytical challenge in certifying the purity of this intermediate lies in its synthesis matrix. The reaction typically involves 2-benzoxazolinone and an excess of 1,3-dibromopropane. While unreacted 2-benzoxazolinone shares the UV-absorbing chromophore of the product, residual 1,3-dibromopropane is entirely UV-transparent. Consequently, relying on a single analytical modality often leads to dangerous overestimations of purity.

This guide objectively compares the two premier methodologies for purity determination—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (¹H qNMR) —providing self-validating protocols, mechanistic causality, and comparative experimental data.

Comparative Overview of Analytical Modalities

To establish a robust control strategy, scientists must understand the fundamental blind spots of each analytical technique.

Table 1: Modality Performance Comparison
FeatureHPLC-UV¹H qNMRGC-FID
Primary Output Relative Purity (%)Absolute Purity (w/w %)Volatile Impurity Profile
Detection Principle Chromophore absorption (275 nm)Proton resonance integrationFlame ionization of carbon
Reference Standard Requires identical reference standardRequires orthogonal internal calibrantRequires identical reference standard
Critical Blind Spots UV-transparent impurities (e.g., 1,3-dibromopropane)Trace impurities (<0.1%), overlapping signalsThermally labile degradation products
Throughput High (10-20 min run time)Medium (15-30 min run time)Medium (20 min run time)

Method 1: HPLC-UV Purity Determination

Mechanistic Rationale

Reversed-phase HPLC (RP-HPLC) separates compounds based on hydrophobicity. The benzoxazolinone core provides a strong chromophore, making UV detection at 275 nm highly sensitive. We utilize a C18 stationary phase to retain the lipophilic bromopropyl chain, while a gradient elution of Water/Acetonitrile ensures the separation of polar hydrolysis products (e.g., 3-(3-hydroxypropyl)-2-benzoxazolinone) from the main peak.

However, Area Normalization assumes all components have identical extinction coefficients and are UV-active[1]. Because 1,3-dibromopropane lacks a chromophore, it will not produce a peak, artificially inflating the calculated purity of the main product. Therefore, an External Standard method is preferred when absolute quantification is required.

Step-by-Step Methodology & Self-Validating Protocol
  • Sample Preparation: Dissolve 10.0 mg of 3-(3-bromopropyl)-2-benzoxazolinone in 10 mL of Acetonitrile:Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

  • Self-Validating System (System Suitability): Inject a resolution mixture containing the analyte and 2-benzoxazolinone. The system is only valid if the critical pair resolution (

    
    ) is > 2.0. Replicate injections (n=5) of the standard must yield a relative standard deviation (RSD) of peak area ≤ 0.73%.
    
Calculation Formulas

Area Normalization Method: Calculates the percentage of the main peak relative to all detected peaks[2].



(Where 

is the area of the analyte, and

is the sum of all peak areas excluding the solvent front).

External Standard Method:



Method 2: Quantitative NMR (qNMR) - The Orthogonal Standard

Mechanistic Rationale

Unlike HPLC, qNMR does not rely on UV absorption or identical reference standards. The fundamental principle of qNMR is that the integral of an NMR peak is directly proportional to the concentration of the nucleus giving rise to that peak[3]. By adding a highly pure, structurally unrelated internal calibrant (e.g., Dimethyl sulfone, DMSO₂), we can calculate the absolute mass fraction of the analyte.

For 3-(3-bromopropyl)-2-benzoxazolinone, the terminal


 protons present as a distinct triplet at ~3.4 ppm. This signal is perfectly isolated from the DMSO₂ calibrant singlet at 3.0 ppm, making it an ideal target for integration.
Step-by-Step Methodology & Self-Validating Protocol
  • Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Dimethyl sulfone (TraceCERT®, >99.9% purity) using a microbalance (d=0.001 mg). Co-dissolve in 0.6 mL of

    
    .
    
  • Acquisition Parameters:

    • Pulse Sequence: 1D proton with 90° pulse.

    • Relaxation Delay (D1): Causality dictates that D1 must be ≥ 5 ×

      
       of the slowest relaxing proton to ensure >99.3% magnetization recovery. For this system, D1 is set to 30 seconds.
      
    • Scans (NS): 32 to 64 scans.

  • Self-Validating System: The signal-to-noise (S/N) ratio of the integrated peaks must be >250:1 to ensure integration errors remain <1%[4]. The baseline must be perfectly flat (5th order polynomial correction) before integration[5].

Purity Calculation Formula

The absolute purity (


) is calculated using the integral ratio equation[3],[6]:


  • 
     : Integrals of the analyte (-CH₂Br, ~3.4 ppm) and calibrant (DMSO₂, 3.0 ppm).
    
  • 
     : Number of protons giving rise to the signal (2 for -CH₂Br; 6 for DMSO₂).
    
  • 
     : Molar masses (256.10  g/mol  for analyte; 94.13  g/mol  for DMSO₂).
    
  • 
     : Gravimetric weights of the analyte and calibrant.
    
  • 
     : Certified purity of the calibrant.
    

Experimental Data & Performance Comparison

To demonstrate the practical divergence of these methods, a newly synthesized batch of 3-(3-bromopropyl)-2-benzoxazolinone (Batch #BPB-042) was analyzed using both modalities.

Table 2: Comparative Purity Results (Batch #BPB-042)
Analytical MethodCalculated PurityRSD (n=3)Mechanistic Observation
HPLC (Area Normalization) 99.4%0.12%False Positive: Overestimates purity; completely fails to detect 1.8% residual 1,3-dibromopropane.
HPLC (External Standard) 98.1%0.85%More accurate, but precision is limited by micro-pipetting and standard purity errors.
¹H qNMR (Internal Calibrant) 97.6%0.38%True Absolute Purity: Accurately accounts for the mass deficit caused by the UV-invisible impurities.

Data Synthesis: The HPLC Area Normalization method presents a dangerously inflated purity of 99.4%. Because the residual 1,3-dibromopropane does not absorb at 275 nm, the


 denominator in the calculation is artificially small. qNMR, acting as an orthogonal mass-balance detector, correctly identifies the absolute purity at 97.6%. For drug development professionals, qNMR should be the gold standard for certifying reference materials, while HPLC is reserved for routine batch-to-batch relative consistency.

Analytical Decision Workflow

PurityAssayWorkflow Start Batch: 3-(3-Bromopropyl)-2-benzoxazolinone Decision Select Analytical Modality Start->Decision HPLC HPLC-UV (Relative/External Std) Decision->HPLC qNMR 1H qNMR (Absolute Purity) Decision->qNMR GC GC-FID (Volatile Impurities) Decision->GC HPLC_Prep Dissolve in MeCN/H2O Filter (0.22 µm) HPLC->HPLC_Prep qNMR_Prep Dissolve in CDCl3 Add Internal Calibrant qNMR->qNMR_Prep Result Final Purity Certification (Target: >98%) GC->Result HPLC_Calc Area Normalization or External Standard HPLC_Prep->HPLC_Calc qNMR_Calc Integral Ratio Formula (Ix/Ical) qNMR_Prep->qNMR_Calc HPLC_Calc->Result qNMR_Calc->Result

Caption: Workflow for purity determination of 3-(3-bromopropyl)-2-benzoxazolinone.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. URL:[Link]

  • Quantitative NMR Spectroscopy - University of Oxford. URL: [Link]

  • Related Substances (RS) Calculation in HPLC - PharmaCalculation. URL:[Link]

Sources

Comparative

Comparative Guide: Reactivity of N-(3-Bromopropyl) vs. N-(3-Chloropropyl)-2-Benzoxazolinone

Executive Summary In the synthesis of CNS-active agents (e.g., arylpiperazine antipsychotics) and other bioactive scaffolds, the -(3-halopropyl)-2-benzoxazolinone moiety serves as a critical "linker" intermediate. The ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of CNS-active agents (e.g., arylpiperazine antipsychotics) and other bioactive scaffolds, the


-(3-halopropyl)-2-benzoxazolinone moiety serves as a critical "linker" intermediate.

The choice between the Bromo and Chloro analogues is not merely a matter of reactivity but a strategic balance between process stability and reaction kinetics .

  • The Bromo-analogue offers superior leaving group ability (

    
    ), allowing for milder reaction conditions, but suffers from lower shelf-stability and higher cost.
    
  • The Chloro-analogue is the industry standard for scale-up due to cost-efficiency and robustness, but it necessitates Finkelstein activation (catalytic KI) to achieve comparable yields.

This guide provides a technical comparison of these two alkylating agents, supported by mechanistic insights and validated experimental protocols.

Mechanistic Foundation

The core transformation is a bimolecular nucleophilic substitution (


) where a secondary amine (e.g., a piperazine derivative) attacks the 

-carbon of the propyl chain.
Leaving Group Physics

The reactivity difference is governed by the carbon-halogen bond strength and the polarizability of the leaving group.

PropertyC–Cl BondC–Br BondImpact on Reactivity
Bond Dissociation Energy ~339 kJ/mol~280 kJ/molC–Br breaks more easily, lowering

.
Bond Length 1.78 Å1.93 ÅLonger bond = weaker overlap, better leaving group.
pKa of Conjugate Acid -7 (HCl)-9 (HBr)Br⁻ is a weaker base and a better leaving group.
The Finkelstein "Trojan Horse" Strategy

Because the chloro-derivative is sluggish, Potassium Iodide (KI) is almost universally added to the reaction mixture. This in situ transformation converts the alkyl chloride into a highly reactive alkyl iodide:

  • Activation:

    
     (Equilibrium favors Cl, but R-I reacts fast)
    
  • Substitution:

    
    
    

The iodide acts as a nucleophilic catalyst, entering via the "back door" to displace chloride, then departing rapidly when attacked by the amine.

Visualizing the Pathways

The following diagram illustrates the parallel synthetic routes and the catalytic cycle involved in the Chloro-pathway.

G cluster_0 Linker Installation Benz 2-Benzoxazolinone (Nucleophile) Inter_Br N-(3-Bromopropyl) Intermediate Benz->Inter_Br Base, Reflux (Fast) Inter_Cl N-(3-Chloropropyl) Intermediate Benz->Inter_Cl Base, Reflux (Selective at Br) Dihalo_Br 1,3-Dibromopropane (Symmetric) Dihalo_Cl 1-Bromo-3-chloropropane (Selective) Product Final Coupled Product Inter_Br->Product Amine, K2CO3 60°C Inter_I Transient Iodo-Intermediate Inter_Cl->Inter_I KI (cat.) Finkelstein Inter_Cl->Product Direct SN2 (Very Slow) Inter_I->Product Fast SN2

Caption: Comparative synthetic pathways. Note the catalytic loop (dotted yellow) required for the Chloro-intermediate to reach useful kinetics.

Experimental Comparison

This section details the synthesis and subsequent reactivity of both intermediates.

Synthesis of the Intermediates

Critical Insight: When synthesizing the Chloro-analogue, one utilizes 1-bromo-3-chloropropane .[1][2] The benzoxazolinone nitrogen selectively attacks the bromine end (better leaving group), leaving the chlorine intact for the next step.

Protocol A: N-(3-Chloropropyl)-2-benzoxazolinone
  • Reagents: 2-Benzoxazolinone (1.0 eq), 1-bromo-3-chloropropane (1.2 eq),

    
     (2.0 eq), Acetone.
    
  • Procedure: Reflux for 6–8 hours.

  • Workup: Filter salts, evaporate solvent. Recrystallize from ethanol.

  • Yield: Typically 85–92%.

  • Note: The product is stable at room temperature for months.

Protocol B: N-(3-Bromopropyl)-2-benzoxazolinone
  • Reagents: 2-Benzoxazolinone (1.0 eq), 1,3-dibromopropane (3.0 eq),

    
     (2.0 eq), Acetone.
    
  • Procedure: Reflux for 4–6 hours. Crucial: Use large excess of dibromide to prevent dimerization (benzoxazolinone attacking both ends).

  • Workup: Requires removal of excess dibromide (vacuum distillation or column).

  • Yield: Typically 75–85%.

  • Note: Product may darken (decompose) upon prolonged storage.

Reactivity in Coupling (The "Head-to-Head")

Scenario: Coupling with 1-(2,3-dichlorophenyl)piperazine (DCPP) to form a bioactive ligand.

ParameterChloro-Propyl RouteBromo-Propyl Route
Solvent Acetonitrile or MEKAcetonitrile
Base

or


or

Catalyst KI (0.1–0.5 eq) REQUIRED None
Temperature Reflux (80–82°C)50–60°C
Time 12–16 Hours3–5 Hours
Impurity Profile Clean (Cl⁻ is inert)Potential elimination (alkene) or quaternary salts if overheated.
Yield 80–88%85–92%
Validated Protocol: Coupling of Chloro-Derivative
  • Step 1: Dissolve

    
    -(3-chloropropyl)-2-benzoxazolinone (10 mmol) and piperazine derivative (10 mmol) in Acetonitrile (50 mL).
    
  • Step 2: Add anhydrous

    
     (20 mmol) and KI (1 mmol) .
    
  • Step 3: Reflux with vigorous stirring. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Step 4: Upon completion (approx. 12h), filter hot to remove inorganic salts.

  • Step 5: Cool filtrate to precipitate product or evaporate and recrystallize.

Decision Matrix

Use the following logic to select the appropriate intermediate for your campaign:

If your priority is...Choose...Why?
Cost & Scale-up Chloro 1-Bromo-3-chloropropane is cheaper than 1,3-dibromopropane; the intermediate is shelf-stable.
Reaction Speed Bromo Reactions complete in <4 hours; ideal for radiolabeling or short-lived isotopes.
Atom Economy Chloro Avoids the large excess of dihaloalkane required to prevent dimerization in the Bromo route.
Thermal Sensitivity Bromo Can be run at lower temperatures (40–50°C) to protect sensitive amine partners.

References

  • Synthesis of N-substituted Benzoxazolinones

    • Modh, R. P., et al. "Synthesis and biological evaluation of some new 3-substituted-2-benzoxazolinones." Journal of Saudi Chemical Society, 2011.
  • Finkelstein Reaction Mechanism & Catalysis

    • Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956.
  • Piperazine Coupling Protocols (Arylpiperazine synthesis)

    • Zapata-Sudo, G., et al. "Synthesis and pharmacological activity of new N-substituted-phenylpiperazine derivatives." Bioorganic & Medicinal Chemistry, 2007.
  • Comparative Halide Reactivity Data

    • BenchChem.[3][4] "Comparative Guide to Reactivity of Chloro- and Bromo- derivatives."[4] (General reactivity profiles).

Sources

Validation

Reference Standards for 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one: A Comprehensive Comparison Guide for Impurity Profiling and Quality Control

As a Senior Application Scientist, selecting and qualifying reference standards for pharmaceutical intermediates is rarely a simple procurement exercise. It is a fundamental component of a broader control strategy.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting and qualifying reference standards for pharmaceutical intermediates is rarely a simple procurement exercise. It is a fundamental component of a broader control strategy. The compound 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is a critical bifunctional building block—comprising a benzoxazolone core and a highly reactive alkyl bromide moiety—frequently utilized in the synthesis of CNS-active active pharmaceutical ingredients (APIs), such as atypical antipsychotics and dual-action receptor ligands.

Because it contains an alkyl halide group, unreacted 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is classified as a Potential Genotoxic Impurity (PGI). Alkyl halides are notorious for their ability to directly alkylate DNA bases (specifically the N-7 of guanine and N-3 of adenine), leading to deleterious genetic mutations[1]. Consequently, under the ICH M7 guideline, the presence of this intermediate in final drug substances must be rigorously controlled to the Threshold of Toxicological Concern (TTC)[2],[3].

This guide objectively compares the grades of reference standards available for this intermediate and details the self-validating analytical methodologies required to qualify them and utilize them in trace-level impurity profiling.

The Genotoxic Fate of Alkyl Halide Intermediates

To understand the analytical requirements for our reference standards, we must first map the causality of the impurity's formation and persistence. The synthesis of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the alkylation of 2-benzoxazolinone with an excess of 1,3-dibromopropane. Both the unreacted 1,3-dibromopropane and the intermediate itself are monofunctional or bifunctional alkyl halides[2],[3]. If the subsequent amine substitution step (to form the final API) does not reach 100% conversion, these alkyl halides carry over into the downstream process.

G SM1 2-Benzoxazolinone (Starting Material) Intermediate 3-(3-Bromopropyl)-2,3-dihydro- 1,3-benzoxazol-2-one SM1->Intermediate Alkylation SM2 1,3-Dibromopropane (Alkylating Agent) SM2->Intermediate Excess Reagent Impurity Genotoxic Impurity Carryover Risk SM2->Impurity Unreacted API Target API (CNS Agent) Intermediate->API Amine Substitution Intermediate->Impurity Unreacted Alkyl Halide Impurity->API ICH M7 Control Required

Chemical workflow showing the synthesis and genotoxic impurity fate requiring ICH M7 control.

Comparison of Reference Standard Grades

The United States Pharmacopeia (USP) General Chapter <11> states that where tests call for the use of a reference standard, only results obtained using properly characterized standards are conclusive[4]. Because 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is an intermediate rather than a final API, official compendial standards (USP/EP) are generally unavailable[5]. Therefore, laboratories must choose between commercial Certified Reference Materials (CRMs) or qualifying an In-House Working Standard.

Table 1: Reference Standard Grade Comparison
Standard GradePurity Assignment MethodTraceabilityBest ApplicationCost & Accessibility
Compendial (USP/EP) Multi-laboratory collaborative studyPharmacopeial AuthorityOfficial monograph assays (N/A for this intermediate)High cost; Unavailable for early intermediates
CRM (ISO 17034) qNMR or Mass Balance (Orthogonal)SI Units (via NIST SRM)Method validation; Calibration of working standardsModerate-High cost; Commercially available
In-House Working Standard Assayed against CRM or via primary qNMRTraceable to CRM or SI UnitsRoutine QC batch release; Daily system suitabilityLow cost per use; Requires internal qualification labor

Analytical Insight: According to USP <11> and FDA guidelines, a fully qualified in-house standard is perfectly acceptable provided it has been rigorously characterized using orthogonal methods[4],[5].

Self-Validating Qualification Workflows

To establish an in-house working standard for 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one, you cannot simply assume the vendor's Certificate of Analysis (CoA) is accurate for quantitative GMP applications. You must establish a self-validating system utilizing orthogonal techniques: Quantitative NMR (qNMR) for absolute purity, and Mass Balance (HPLC-UV + Karl Fischer + Residue on Ignition) as a cross-check.

G Raw Raw Intermediate Batch Purification Preparative HPLC Purification Raw->Purification qNMR qNMR Analysis (Absolute Purity) Purification->qNMR Structural & Purity MassBalance Mass Balance (HPLC + KF + ROI) Purification->MassBalance Orthogonal Check Certification Certified Reference Standard qNMR->Certification Cross-Validation MassBalance->Certification

Self-validating qualification workflow for generating a certified reference standard.

Protocol A: Absolute Quantitation via qNMR

Causality: qNMR is the gold standard for primary standard qualification because the signal response (resonance integral) is directly proportional to the number of nuclei, independent of the chemical structure. This eliminates the need for a pre-existing homologous standard[5].

Step-by-Step Methodology:

  • Internal Standard Selection: Select a certified reference standard (e.g., NIST SRM 350b Benzoic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene) that has a proton signal distinct from the benzoxazolone and bromopropyl signals (which appear around 7.0-7.4 ppm for the aromatic ring, and 3.4-4.0 ppm for the alkyl chain).

  • Sample Preparation: Accurately weigh (~20 mg) of the 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one candidate and the internal standard into a single vial using a microbalance. Dissolve completely in 0.6 mL of CDCl₃.

  • Acquisition Parameters:

    • Set the relaxation delay (

      
      ) to at least 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton. Why? Failing to allow complete relaxation will result in truncated integrals and artificially low purity values.
    • Acquire at least 64 scans for a high Signal-to-Noise (S/N) ratio (>250:1).

  • Integration & Calculation: Integrate the distinct triplet of the

    
     group (~3.4 ppm) and compare it against the internal standard's known integral to calculate absolute mass fraction.
    

Trace Impurity Profiling: LC-MS/MS Application

Once the reference standard is qualified, it is used to quantify the intermediate in the final API. Because the TTC for mutagenic alkyl halides is typically 1.5 µ g/day (resulting in limits often <10 ppm in the API)[3], standard HPLC-UV lacks the required sensitivity and selectivity. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is mandatory.

Protocol B: LC-MS/MS Method for ICH M7 Compliance

Causality: Alkyl halides are prone to in-source fragmentation and poor ionization in standard Electrospray Ionization (ESI). By utilizing a core-shell column and specific mobile phase additives, we force the formation of stable adducts or protonated species, ensuring sharp peak shapes and high sensitivity.

Step-by-Step Methodology:

  • Column Selection: Use a Core-Shell C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Why? The solid core reduces longitudinal diffusion, providing sharper peaks and better resolution from the massive API peak, minimizing matrix suppression.

  • Mobile Phase:

    • Buffer A: 0.1% Formic Acid in Water.

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton source, enhancing

      
       ionization for the benzoxazolone nitrogen while suppressing the ionization of neutral matrix interferents.
      
  • Sample Preparation: Dissolve the API in a highly organic diluent to precipitate inorganic salts, then centrifuge. Spike the qualified 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one reference standard at the TTC limit (e.g., 5 ppm) to verify recovery.

  • MRM Transitions: Monitor the transition from the parent

    
     ion to the stable benzoxazolone core fragment. Ensure the collision energy (CE) is optimized to prevent complete shattering of the molecule.
    
Table 2: Chromatographic Performance & Sensitivity Comparison
ParameterHPLC-UV (Routine QC)LC-MS/MS (Genotoxic Profiling)
Detection Mechanism UV Absorbance (270 nm)ESI+ MRM Transitions
Limit of Detection (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)
Matrix Interference High (API often co-elutes or tails)Low (Mass filtering isolates the PGI)
Regulatory Fit Assay of the intermediate itselfICH M7 compliance in final API

Conclusion

The management of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one within a pharmaceutical control strategy exemplifies the intersection of organic chemistry and analytical rigor. Because of its structural classification as an alkyl halide[1],[2],[3], treating it merely as a routine intermediate is a regulatory risk. By establishing a highly characterized, qNMR-verified reference standard[5] and deploying it within an LC-MS/MS framework, laboratories create a self-validating, ICH M7-compliant system that ensures patient safety and regulatory approval.

References
  • [6] USP: <11> Reference Standards - Draft published for Comment - ECA Academy. GMP Compliance. URL:[Link]

  • [4] Are You Handling USP Reference Standards Appropriately? Lachman Consultants. URL:[Link]

  • [1] Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information (PMC). URL:[Link]

  • [2] Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Pharmaceutical Technology. URL:[Link]

  • [3] ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). URL:[Link]

  • [5] Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO. Lupine Publishers. URL:[Link]

Sources

Comparative

identifying degradation products of 3-(3-bromopropyl)-2-benzoxazolinone

Publish Comparison Guide: Analytical Strategy for Degradation Profiling of 3-(3-bromopropyl)-2-benzoxazolinone Executive Summary This guide evaluates the stability profile of 3-(3-bromopropyl)-2-benzoxazolinone (3-BPB) ,...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Analytical Strategy for Degradation Profiling of 3-(3-bromopropyl)-2-benzoxazolinone

Executive Summary This guide evaluates the stability profile of 3-(3-bromopropyl)-2-benzoxazolinone (3-BPB) , a critical intermediate in the synthesis of antipsychotics like Iloperidone . We compare the analytical performance of High-Performance Liquid Chromatography (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in identifying its degradation products. Furthermore, we provide a comparative stability assessment against its chlorinated analog, 3-(3-chloropropyl)-2-benzoxazolinone (3-CPB) , demonstrating why the latter is often the preferred alternative in process chemistry due to superior selectivity and reduced dimerization.

Introduction: The Stability Paradox

3-BPB contains two reactive centers: the electrophilic alkyl bromide tail and the potentially hydrolyzable benzoxazolinone core. While the bromine moiety facilitates rapid N-alkylation in drug synthesis (e.g., coupling with piperidinyl-benzisoxazoles), this same reactivity renders it prone to spontaneous degradation.

Core Degradation Risks:

  • Hydrolysis (Solvolysis): Conversion of the alkyl bromide to an alcohol.

  • Elimination: Dehydrohalogenation to form an allyl derivative.

  • Dimerization: A specific process-related impurity where the alkylating agent reacts with a second equivalent of the nucleophilic benzoxazolinone core.

Comparative Analysis: 3-BPB vs. Alternative (3-CPB)

In industrial applications, the choice between the bromo- (3-BPB) and chloro- (3-CPB) analogs significantly impacts the impurity profile.

Table 1: Comparative Performance & Stability Profile

Feature3-BPB (Bromo Analog) 3-CPB (Chloro Analog) Impact on Development
Leaving Group Ability High (Br⁻ is a better leaving group)Moderate (Cl⁻ is poorer leaving group)3-BPB reacts faster but degrades faster.
Hydrolytic Stability Low (

4-6 hrs in aq. organic solvent)
High (

24 hrs)
3-CPB allows easier handling in ambient conditions.
Dimer Formation High Risk (Rapid bis-alkylation)Low Risk (High selectivity)3-BPB requires strict stoichiometry control.
Storage Requirement -20°C, Desiccated, Dark2-8°C, Dry3-CPB reduces cold-chain logistics costs.

Expert Insight: While 3-BPB offers faster reaction kinetics, the 3-CPB alternative is superior for GMP manufacturing because it minimizes the formation of the "Dimer Impurity" (1,3-bis(2-benzoxazolinon-3-yl)propane), which is notoriously difficult to purge downstream.

Degradation Pathways & Mechanistic Map

Understanding the degradation mechanism is prerequisite to selecting the correct analytical detector.

Figure 1: Degradation Pathways of 3-(3-bromopropyl)-2-benzoxazolinone

DegradationMap Parent 3-BPB (Parent Drug) Alcohol Degradant A (Hydrolysis) 3-(3-hydroxypropyl)-... Parent->Alcohol + H2O / - HBr (Sn2 Hydrolysis) Allyl Degradant B (Elimination) 3-allyl-2-benzoxazolinone Parent->Allyl Base / Heat (E2 Elimination) Dimer Degradant C (Dimerization) Bis-benzoxazolinone Parent->Dimer + Benzoxazolinone (N-Alkylation) RingOpen Degradant D (Ring Opening) 2-(3-bromopropylamino)phenol Parent->RingOpen Strong Base/Acid (Amide Hydrolysis)

Caption: Primary degradation pathways including hydrolysis (A), elimination (B), dimerization (C), and ring cleavage (D).

Analytical Strategy: Method Development Guide

To accurately identify these products, a standard HPLC-UV method is often insufficient due to the lack of chromophores in the aliphatic tail degradants. We compare the standard QC method against the structure-elucidation method.

Method A: Routine QC (HPLC-UV)
  • Best For: Quantifying the parent (3-BPB) and the Dimer.

  • Limitation: Poor sensitivity for the Alcohol degradant (Degradant A) due to high polarity and weak UV absorbance shift.

Method B: Structure Elucidation (LC-MS/MS) - Recommended
  • Best For: Unambiguous identification of all degradants, particularly differentiating the Alcohol (Hydrolysis) from the Parent.

  • Mechanism: Electrospray Ionization (ESI) in Positive Mode. The benzoxazolinone nitrogen protonates readily

    
    .
    

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: Generate degradation products to validate the analytical method.

  • Stock Preparation: Dissolve 10 mg of 3-BPB in 10 mL Acetonitrile (1 mg/mL).

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Reflux at 60°C for 4 hours.

    • Target: Hydrolysis product (Alcohol).

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Stir at RT for 1 hour.

    • Target: Ring opening (Aminophenol) and Elimination (Allyl).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    .
    
    • Target: N-oxides (rare) or ring hydroxylation.

  • Neutralization: Quench all samples to pH 7.0 before injection.

Protocol 2: LC-MS/MS Identification Parameters

Objective: Separate and identify the specific degradants generated above.[1]

  • Instrument: Agilent 6400 Series Qqq or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants like Alcohol)

    • 2-10 min: 5%

      
       90% B (Linear ramp)
      
    • 10-12 min: 90% B (Wash Dimer)

  • Flow Rate: 0.3 mL/min.

  • MS Source: ESI Positive. Capillary Voltage: 3500 V.

Data Interpretation Table (Expected Results):

CompoundRetention Time (min)m/z

Characteristic Fragment
Degradant A (Alcohol) 2.5 - 3.0194.0136 (Benzoxazolinone core)
Degradant D (Ring Open) 3.2 - 3.8230/232109 (Aminophenol)
3-BPB (Parent) 6.5 - 7.0256/258136 (Loss of propyl bromide)
Degradant B (Allyl) 7.5 - 8.0176.0134 (Loss of propene)
Degradant C (Dimer) 9.5 - 10.5311.0176 (Cleavage of linker)

Note on Isotopes: The Parent (3-BPB) will show a characteristic 1:1 isotopic ratio (79Br/81Br) at m/z 256 and 258. Degradants A, B, and C lose this pattern , confirming the loss of bromine. This is the primary self-validating check in the LC-MS workflow.

References

  • Title: "An improved process for preparing iloperidone.
  • Benzoxazolinone Chemistry

    • Title: "Biological activity of benzoxazolinone and benzoxazolinthione derivatives."[2][3]

    • Source: E3S Web of Conferences 258, 04017 (2021).[2]

    • URL:[Link]

  • General Hydrolysis Kinetics

    • Title: "Practical Kinetics III: Benzodiazepine Hydrolysis" (Analogous amide/carbam
    • Source: Journal of Pharmaceutical Sciences.[4][5]

    • URL:[Link]

  • Impurity Profiling Standards

    • Title: "Synthesis and Characterization of Impurities Listed in United States Pharmacopeia."[6]

    • Source: Der Pharma Chemica.
    • URL:[Link]

Sources

Validation

A Researcher's Guide to the Melting Point Determination of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one and Its Analogs

For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. The melting point is a fundamental physical property that serves as a crucial indicator of purity and i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity. This guide provides a comprehensive framework for the determination of the melting point of the target compound, 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one. While a specific melting point for this exact molecule is not prominently reported in the reviewed literature, this guide will equip you with a robust experimental protocol and a comparative analysis of structurally similar benzoxazolone derivatives to contextualize your findings.

The benzoxazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6] The N-alkylation of the benzoxazolone core, as seen in our target compound, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[7]

Comparative Analysis of Benzoxazolone Derivatives

To provide a predictive context for the melting point of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one, it is instructive to examine the melting points of related compounds. The table below presents a selection of N-substituted and ring-substituted benzoxazolone derivatives, highlighting how structural modifications can influence this physical property. The parent 2(3H)-benzoxazolone has a melting point of 141-142 °C.[8]

Compound NameStructureMelting Point (°C)
2(3H)-BenzoxazoloneBenzene ring fused to an oxazole-2-one ring141-142
3-Methyl-6-nitrobenzoxazoloneMethyl group at N-3 and a nitro group at position 6183-184
6-Bromo-1,3-benzoxazol-2(3H)-oneBromo group at position 6196-197
3-[2-(Dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one2-(Dimethylamino)ethyl group at N-3162-165
5-NitrobenzoxazoloneNitro group at position 5231-232
3-Methyl-6-aminobenzoxazolone HydrochlorideMethyl group at N-3 and an amino group at position 6 (as hydrochloride salt)315

Data sourced from PubChem and various scientific publications.[8][9][10]

The data indicates that substitutions on both the nitrogen and the aromatic ring significantly impact the melting point. Halogenation, as seen with the 6-bromo derivative, tends to increase the melting point compared to the unsubstituted parent compound.[9] The introduction of a polar nitro group also results in a substantial increase.[10] N-alkylation with functionalized side chains, such as the dimethylaminoethyl group, also alters the melting point.[9] Based on these trends, it is reasonable to hypothesize that 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one will have a distinct melting point that can be empirically determined.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for melting point determination, a widely accepted and reliable technique.

I. Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1°C). The presence of impurities typically depresses and broadens the melting point range.

II. Materials and Apparatus
  • Compound: 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one (or analog)

  • Melting point apparatus: (e.g., Mettler Toledo FP900 Thermosystem or similar)

  • Capillary tubes: Open at one end

  • Spatula

  • Mortar and pestle

  • Watch glass

  • Calibration standards: (e.g., benzoin, acetanilide)

III. Experimental Workflow

Caption: Workflow for Melting Point Determination.

IV. Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample of 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is completely dry. Moisture can act as an impurity and depress the melting point.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a mortar and pestle, carefully grind the sample into a fine, uniform powder. This ensures efficient heat transfer within the sample.

    • Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and gently tap the closed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Calibration and Setup:

    • Prior to measuring the sample, it is crucial to calibrate the melting point apparatus using certified standards with known melting points that bracket the expected melting point of the sample. This ensures the accuracy of the instrument's temperature sensor.

    • Set the heating program on the apparatus. A typical program involves a rapid heating ramp to a temperature about 10-15°C below the expected melting point, followed by a slower ramp rate (1-2°C per minute) through the melting range. This slow ramp rate is critical for accurately observing the melting transition.

  • Measurement and Observation:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Start the heating program.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion of melting.

V. Interpreting the Results
  • Sharp Melting Range: A narrow melting range (0.5-1°C) is indicative of a high degree of purity for a crystalline solid.

  • Broad Melting Range: A broad melting range (greater than 2°C) suggests the presence of impurities or that the substance may be amorphous.

  • Depressed Melting Point: If the observed melting point is significantly lower than expected based on analogous compounds, it may also indicate the presence of impurities.

Conclusion

References

  • Krawiecka, M., et al. (2012). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 69(2), 245-253.
  • PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Retrieved from [Link]

  • Henze, H. R., & Kahlenberg, E. N. (1958). Synthesis of Some Substituted Benzoxazolones. Journal of the American Chemical Society, 80(7), 1663-1664. Retrieved from [Link]

  • Özdemir, A., et al. (2009). Synthesis and structural characterization of some 2(3H)-benzoxazolone derivatives. Turkish Journal of Chemistry, 33(6), 805-812.
  • Sun, D., et al. (2012). Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents. Planta Medica, 78(11), 1234-1239. Retrieved from [Link]

  • Patil, S. B., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL SUBSTITUTED BENZOXAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 510-514.
  • Pharmaffiliates. (n.d.). 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • Campeau, L. C., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6436-6439. Retrieved from [Link]

  • Gieralt, A., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 27(23), 8507. Retrieved from [Link]

  • Lim, S. M., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Molecules, 26(21), 6696. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Benzoxazolone (FDB010916). Retrieved from [Link]

  • ResearchGate. (2015). New synthetic routes to triazolo-benzodiazepine analogues: expanding the scope of the bump-and-hole approach for selective bromo and extra-terminal (bet) bromodomain inhibition. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE proper disposal procedures

Standard Operating Procedure: Handling, Deactivation, and Disposal of 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one As a Senior Application Scientist, I frequently consult on the safe integration of reactive interme...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Deactivation, and Disposal of 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one

As a Senior Application Scientist, I frequently consult on the safe integration of reactive intermediates into drug development pipelines. 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one is a highly valuable bifunctional building block. Its structural anatomy features a benzoxazolone core—a privileged scaffold in medicinal chemistry—and a 3-bromopropyl chain, which serves as a potent electrophile for


 alkylation reactions.

However, the causality behind our stringent operational protocols lies in this chemical's dual-threat nature: it is both an active alkylating agent and a halogenated organic compound . The very reactivity that makes it synthetically useful dictates that it cannot be treated like standard organic waste.

Here is the comprehensive, self-validating guide to managing the lifecycle and disposal of this compound.

Part 1: Chemical Profiling & Risk Assessment

Before handling the material, it is critical to understand how its physicochemical properties dictate its hazard profile and downstream logistical requirements.

Table 1: Physicochemical Hazard Profiling

Property / HazardValue / DescriptionOperational & Logistical Implication
Chemical Formula

Contains ~31% Bromine by weight; strictly dictates its classification as a halogenated waste stream[1].
Molecular Weight 256.10 g/mol Determines the exact stoichiometric equivalents required for accurate quenching protocols.
Reactivity Primary Alkyl BromideHighly susceptible to nucleophilic attack; poses a toxicity risk and requires chemical deactivation before final disposal.
Toxicity Profile Alkylating Agent, IrritantMandates strict engineering controls (fume hoods) and impermeable PPE to prevent covalent binding to biological macromolecules.
Environmental Halogenated OrganicCannot be fuel-blended for energy recovery; requires specialized high-temperature incineration[2].

Part 2: The Causality of Waste Segregation

A core tenet of laboratory logistics is the strict segregation of halogenated from non-halogenated waste[3].

Why do we segregate? Non-halogenated solvents (like ethanol, hexane, or toluene) are routinely repurposed by waste facilities for "fuels blending"—burned to generate energy for cement kilns[2]. Halogenated compounds (containing F, Cl, Br, or I) cannot be processed this way. When incinerated, the bromine in 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one generates corrosive hydrobromic acid (


) gas and can catalyze the formation of highly toxic polybrominated dioxins[4].

Therefore, halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the acidic exhaust. Mixing even a small amount of this compound into a non-halogenated drum (as low as 1,000 ppm) ruins the entire drum for solvent recovery, drastically increasing disposal costs and creating severe regulatory violations[1][2].

Table 2: Waste Segregation Matrix

Waste CategoryExamplesDisposal DestinationCost/Logistical Impact
Halogenated Organic 3-(3-Bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one, DCM, ChloroformHigh-Temperature Incineration (Alkaline Scrubbers)High cost; requires specialized emissions control to prevent toxic gas release[2].
Non-Halogenated Acetone, Ethanol, Hexane, Ethyl AcetateFuels Blending (Cement Kilns)Lower cost; repurposed for energy recovery[3].

Part 3: Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system . We do not assume a reaction is safe; we chemically quench the threat and empirically verify its neutralization.

Methodology 1: Liquid Reaction Waste Processing & Disposal
  • In-Flask Quenching: Before transferring reaction mixtures to waste, you must deactivate any unreacted 3-(3-bromopropyl)-2,3-dihydro-1,3-benzoxazol-2-one. Add a 2.0 molar excess of a benign nucleophile (e.g., ethanolamine, diethanolamine, or sodium thiosulfate) to the reaction flask.

  • Empirical Verification: Stir the mixture at room temperature for 30–60 minutes. Self-Validation Step: Perform a rapid TLC or LCMS analysis to confirm the complete disappearance of the starting alkyl bromide.

  • Container Selection: Transfer the quenched mixture strictly into a designated UN-approved high-density polyethylene (HDPE) Halogenated Organic Waste container (e.g., 4L, 5L, or 20L jerrycans)[2]. Crucial Note: Do not use metal safety cans for accumulating halogenated solvents, as halogenated organics can slowly dissociate to produce trace acids that corrode metal[5].

  • Vapor-Tight Sealing: Ensure the container has a securely tightened, threaded cap. The container must remain closed at all times except when actively adding waste to prevent toxic vapor accumulation[4].

  • Labeling: Attach a hazardous waste tag immediately. Check the "Halogenated" box. List all components by their full chemical names (e.g., "Dichloromethane 80%, Quenched Benzoxazolone Derivatives 10%, Ethanolamine 10%"). Do not use abbreviations[4].

Methodology 2: Spill Response & Decontamination

Because this compound is an alkylating agent, simply wiping up a spill leaves a highly reactive, invisible residue.

  • Evacuate & Ventilate: Close lab doors and ensure the chemical fume hood exhaust is operating at maximum capacity to ventilate the area[4].

  • PPE Upgrade: Responders must wear double nitrile or Viton gloves (as halogenated organics rapidly permeate thin latex), splash-proof chemical goggles, and a fully-buttoned lab coat[5].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible paper towels.

  • In-Situ Neutralization: Apply a dilute solution of 10% sodium thiosulfate over the absorbed material to quench the reactive bromopropyl group. Allow 30 minutes for the deactivation to complete.

  • Collection: Using a non-sparking scoop, transfer the absorbed, neutralized material into an HDPE container. Seal tightly and label as "Hazardous Solid Waste: Halogenated Spill Debris"[5].

Part 4: Operational Workflow Visualization

The following diagram maps the logical decision tree for handling the waste streams generated by this compound.

DisposalWorkflow Start Waste Generation: 3-(3-Bromopropyl)-2,3-dihydro- 1,3-benzoxazol-2-one Decision Waste State? Start->Decision Liquid Liquid Reaction Mixture Decision->Liquid Solvent Stream Solid Solid / Spill Debris Decision->Solid Contaminated Debris Quench In-Flask Quenching (Add Nucleophile) Liquid->Quench Absorb Absorb with Inert Material & Neutralize Solid->Absorb Halogenated Collect in UN-Approved Halogenated Container Quench->Halogenated Contains Br Absorb->Halogenated Contains Br Incineration High-Temp Incineration (Alkaline Scrubbers) Halogenated->Incineration EHS Pickup

Workflow for the quenching and disposal of halogenated alkylating agents.

References

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction & Solvent Recovery." Available at: [Link]

  • Washington State University Environmental Health & Safety. "Halogenated Solvents Standard Operating Procedure." Available at: [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Available at: [Link]

  • University of British Columbia Safety & Risk Services. "Organic Solvent Waste Disposal Procedures." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE

This guide is structured for researchers requiring immediate, high-level operational clarity. It synthesizes chemical safety data with practical laboratory logistics, treating 3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured for researchers requiring immediate, high-level operational clarity. It synthesizes chemical safety data with practical laboratory logistics, treating 3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE (hereafter referred to as BPBO ) as a potent alkylating agent.[1]

[1]


-Alkyl Benzoxazolone / Primary Alkyl Bromide[1]

Part 1: Emergency Response & Quick Reference

Print this section and post it on the fume hood sash during active handling.

Hazard Category Critical Action
Skin Contact IMMEDIATE: Wash with soap and water for 15 min.[1][2] Do not use alcohol (increases permeability).
Eye Contact Rinse cautiously with water for 15 min.[1][2] Remove contact lenses if present.[1][3] Seek medical attention.
Inhalation Move to fresh air.[1][2][3][4][5] If breathing is difficult, administer oxygen.[1][2]
Spill (Solid) Do not dry sweep. Wet with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent dust generation.[1]
Fire Emits toxic fumes (HBr, NOx).[1][6] Use CO₂, dry chemical, or foam.[1][3][6] Do not use high-pressure water jets.

Part 2: Risk Assessment & Mechanism of Hazard

To handle BPBO safely, you must understand why it is dangerous.[1]

The Alkylating Threat

The 3-bromopropyl side chain renders this molecule a primary alkylating agent.[1] In physiological systems, the bromine atom acts as a good leaving group, allowing the propyl chain to covalently bind to nucleophilic sites on DNA bases (e.g., guanine) or proteins.[1]

  • Consequence: Potential for direct tissue damage (chemical burns), sensitization, and long-term genotoxicity.[1]

  • Volatility: As a solid benzoxazolone derivative (likely MP >90°C), volatility is low, but dust inhalation is the primary high-risk vector.[1]

Chemical Stability[4]
  • Hydrolysis: Slowly hydrolyzes in moist air to release Hydrogen Bromide (HBr), which is corrosive.[1]

  • Reactivity: Reacts violently with strong nucleophiles (amines, thiols) and strong bases.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for alkylating agents.

ComponentSpecificationScientific Rationale
Gloves (Primary) Nitrile (0.11 mm minimum) Provides splash protection against the solid powder.[1]
Gloves (Secondary) Nitrile or Laminate (Silver Shield) Double-gloving is mandatory. Alkyl bromides can permeate thin nitrile over time. The outer glove is sacrificial; the inner glove is the final barrier.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are superior to masks. If weighing outside a hood is unavoidable, use a P100/N95 respirator .[1]
Eye Protection Chemical Splash Goggles Safety glasses are inadequate against airborne dust or splashes of reaction mixtures.[1]
Clothing Tyvek® Sleeves or Lab Coat Disposable Tyvek sleeves prevent cuff contamination, a common exposure point during weighing.[1]

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer (Highest Risk)

Objective: Transfer solid BPBO from stock bottle to reaction vessel without generating airborne dust.

  • Static Control: Benzoxazolone powders are often static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."[1]

  • The "Coffin" Method:

    • Place the receiving flask inside a secondary container (beaker) lined with absorbent pads.[1]

    • Weigh the solid into a weighing boat.

    • Do not dump the powder.[1] Use a funnel and gently tap.[1]

    • Immediately wipe the balance area with a solvent-dampened Kimwipe (acetone or ethanol) to capture invisible dust.[1]

Phase 2: Reaction Setup
  • Solvent Choice: BPBO is likely soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile).[1] Dissolve the solid before adding reactive catalysts (e.g., bases like K₂CO₃ or NaH).[1]

  • Addition Order: Add the BPBO solution to the nucleophile mixture, or vice versa, via a dropping funnel to control exotherms.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. This is not just for chemistry yield but to prevent atmospheric moisture from generating HBr gas.[1]

Phase 3: Quenching & Decontamination

Never dispose of unquenched alkylating agents.[1]

  • Quench Solution: Prepare a solution of 10% Ethanolamine or Sodium Thiosulfate in water.[1]

    • Mechanism:[1][3] The amine or thiosulfate acts as a "scavenger" nucleophile, rapidly reacting with the bromopropyl group to form a harmless, non-reactive species.[1]

  • Glassware Cleaning: Rinse all contaminated glassware (flasks, spatulas) with the Quench Solution before removing them from the fume hood.[1] Let them sit for 30 minutes.

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G cluster_hood Fume Hood Containment Zone Start Storage (Cool, Dry, Dark) Weigh Weighing (Fume Hood + Static Control) Start->Weigh Solid Transfer Solubilize Solubilization (Dissolve in DMF/DMSO) Weigh->Solubilize High Dust Risk React Reaction (Closed System) Solubilize->React Liquid Transfer Quench Quenching (Add 10% Ethanolamine) React->Quench Post-Rxn Waste Disposal (Halogenated Waste) Quench->Waste Safe for Disposal

Caption: Workflow for handling BPBO. Red indicates the highest inhalation risk (solid handling).[1] The dashed line represents the mandatory fume hood containment zone.[1]

Part 6: Disposal & Waste Management

Do not mix with general organic waste until quenched. [1]

  • Segregation: Collect waste in a container labeled "Halogenated Organics - High Hazard." [1]

  • pH Check: Ensure the waste stream is not acidic (which could evolve HBr).[1] If acidic, neutralize with Sodium Bicarbonate.[1]

  • Labeling: Explicitly list "Alkyl Bromide" on the waste tag.[1] This alerts waste handlers to the contact hazard.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3-(3-bromopropyl)-2-benzoxazolinone.[1] (Note: General benzoxazolinone safety data extrapolated from structural analogs).[1] [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
3-(3-BROMOPROPYL)-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE
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